Benzothiazole, 6-methoxy-2-phenyl-
Description
Overview of Benzothiazole (B30560) Scaffold in Contemporary Chemical Research
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. nih.govpharmascholars.comderpharmachemica.com This structural motif is not only of academic interest but also serves as a privileged core in a multitude of functional molecules. nih.govnih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. derpharmachemica.comnih.gov The versatility of the benzothiazole ring system allows for diverse chemical modifications, leading to a wide array of compounds with distinct properties. researchgate.net Researchers are continually drawn to this scaffold due to its proven track record in yielding compounds with significant biological and chemical activities. tandfonline.comnih.gov
Academic Importance of 2-Arylbenzothiazole and 6-Methoxy Substitution Patterns
Within the broad family of benzothiazole derivatives, the 2-arylbenzothiazole subclass has garnered significant attention. benthamdirect.comnih.goveurekaselect.com The introduction of an aryl group at the 2-position of the benzothiazole core has been shown to be a key determinant of the molecule's biological and photophysical properties. nih.gov This substitution pattern is synthetically accessible, allowing for the generation of large libraries of compounds for screening and development. nih.goveurekaselect.com
Furthermore, the substitution pattern on the benzothiazole ring itself plays a crucial role in fine-tuning the molecule's characteristics. The presence of a methoxy (B1213986) group, specifically at the 6-position, has been a subject of considerable research. Studies have indicated that the 6-methoxy substituent can significantly influence the biological activity of 2-arylbenzothiazole derivatives. nih.gov For instance, research has shown that the introduction of a methoxy group at this position can enhance the antibacterial and antitumor activities of certain benzothiazole compounds. nih.govnih.gov This highlights the academic importance of investigating specific substitution patterns to understand structure-activity relationships.
Historical Context of Benzothiazole Derivative Research
The exploration of benzothiazole and its derivatives has a rich history. The parent compound, benzothiazole, was first described in the late 19th century. pharmascholars.com Since then, the field has expanded dramatically, driven by the discovery of the diverse applications of its derivatives. derpharmachemica.com Initially, research focused on their use as vulcanization accelerators in the rubber industry. However, the discovery of their biological activities led to a surge in medicinal chemistry research. derpharmachemica.comnih.gov Over the decades, thousands of benzothiazole derivatives have been synthesized and evaluated for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govfrontiersin.org This long history of research provides a solid foundation for the continued exploration of novel benzothiazole-based compounds.
Interdisciplinary Relevance of Benzothiazole, 6-methoxy-2-phenyl- and its Analogs in Advanced Chemical Science
The significance of Benzothiazole, 6-methoxy-2-phenyl- and its analogs extends across multiple scientific disciplines. In medicinal chemistry, these compounds are investigated for their potential as therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs. frontiersin.orgnih.govnih.gov The structural features of these molecules make them suitable candidates for targeting specific biological pathways. tandfonline.com
In materials science, the photophysical properties of 2-arylbenzothiazoles are of great interest. Their fluorescent nature has led to their use in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. acs.org The ability to tune the emission properties through substitution on the benzothiazole and aryl rings makes them highly versatile for these applications.
Furthermore, in the field of agricultural science, benzothiazole derivatives have been explored for their potential as herbicides and fungicides, demonstrating their broad utility beyond medicine and materials. nih.gov The interdisciplinary nature of research into these compounds underscores their importance in advancing various fields of chemical science.
Chemical and Physical Properties of Benzothiazole, 6-methoxy-2-phenyl-
The following table summarizes key chemical and physical properties of the closely related compound, 6-Methoxy-2-methylbenzothiazole (B1346599), which provides insight into the general characteristics of this class of compounds.
| Property | Value | Reference |
| Molecular Formula | C9H9NOS | sigmaaldrich.com |
| Molecular Weight | 179.24 g/mol | sigmaaldrich.com |
| Melting Point | 182°C (decomposition) | chemicalbook.com |
| Boiling Point | 284°C | chemicalbook.com |
| Density | 1.204 g/mL at 25°C | sigmaaldrich.comchemicalbook.com |
| Refractive Index (n20/D) | 1.612 | sigmaaldrich.comchemsrc.com |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of chemical compounds. For 2-arylbenzothiazole derivatives, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed.
An extensive NMR investigation of various 2-aryl benzothiazole derivatives has been conducted, providing a foundational dataset for the characterization of new analogs. mdpi.com In the 1H NMR spectrum of 2-arylbenzothiazoles, the aromatic protons typically appear in the range of 6.10–8.10 ppm. mdpi.com For instance, the 1H NMR spectrum of 2-(2-Methoxyphenyl)benzothiazole shows characteristic signals for the aromatic protons, as well as a singlet for the methoxy group protons at approximately 4.05 ppm. rsc.org
The IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole displays characteristic C-H stretching vibrations for the heteroaromatic structure in the region of 3000-3100 cm⁻¹. researchgate.net
Synthesis of Benzothiazole, 6-methoxy-2-phenyl-
The synthesis of 2-arylbenzothiazoles can be achieved through various methods. A common and efficient approach involves the condensation of 2-aminothiophenols with aromatic aldehydes or carboxylic acids. nih.govorganic-chemistry.org For the specific synthesis of 6-methoxy-2-phenyl-benzothiazole, a plausible route would involve the reaction of 2-amino-5-methoxyphenol (B1278220) with benzaldehyde (B42025) or a related benzoic acid derivative.
Several synthetic strategies have been developed to improve the efficiency and environmental friendliness of these reactions, including the use of catalysts and green reaction conditions. nih.govorganic-chemistry.org For example, a green synthetic protocol has been reported for the introduction of substituents at the C-6 position of the 2-arylbenzothiazole nucleus. nih.gov Another method describes the oxidation of 6-methoxy-2-methylbenzothiazole to 6-methoxy-2-formylbenzothiazole, which can then be further reacted to introduce the phenyl group. prepchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
10205-69-3 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS/c1-16-11-7-8-12-13(9-11)17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
RHWASMBUKSNCDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for Benzothiazole, 6 Methoxy 2 Phenyl and Its Derivatives
Condensation Reactions for Benzothiazole (B30560) Ring Formation
The most prevalent and direct route to 2-substituted benzothiazoles involves the condensation of an o-aminothiophenol with a suitable carbonyl-containing compound. researchgate.netresearchgate.net This strategy allows for the direct installation of the desired substituent at the 2-position of the benzothiazole core.
Reactions of 2-Aminobenzenethiols with Aromatic Aldehydes and Derivatives
The condensation of 4-methoxy-2-aminobenzenethiol with benzaldehyde (B42025) or its derivatives is a primary method for synthesizing 6-methoxy-2-phenyl-benzothiazole. nih.govresearchgate.net This reaction typically proceeds by the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole. clockss.org Various oxidizing agents and reaction conditions have been employed to facilitate this transformation, including air, hydrogen peroxide, and dimethyl sulfoxide (B87167) (DMSO). mdpi.comclockss.orgorganic-chemistry.org
For instance, reacting 2-aminothiophenol (B119425) with various aromatic aldehydes in the presence of an oxidizing agent like sodium hydrosulfite (Na₂S₂O₄) in a water-ethanol mixture can yield 2-arylbenzothiazoles. nih.gov Similarly, using a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature provides an efficient synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. mdpi.commdpi.com Microwave-assisted synthesis using eco-friendly media like glycerol (B35011) has also been reported to be effective. mdpi.com
| Reactants | Catalyst/Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-methoxy-2-aminobenzenethiol, Benzaldehyde | Air/DMSO | Room Temperature | 6-methoxy-2-phenyl-benzothiazole | Good to Excellent |
| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol, Room Temperature, 1h | 2-Arylbenzothiazoles | 85-94% mdpi.com |
| 2-Aminothiophenol, Aromatic Aldehydes | Glycerol | Microwave, 100 °C, 4-8 min | 2-Arylbenzothiazoles | 78-96% mdpi.com |
Condensation with Nitriles, Carboxylic Acids, and Esters
Beyond aldehydes, other carbonyl derivatives such as nitriles, carboxylic acids, and esters can serve as precursors for the 2-phenyl group. researchgate.netresearchgate.net The condensation of 2-aminobenzenethiols with nitriles, often catalyzed by copper salts, provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.orgnih.govacs.org This method is applicable to a wide array of nitriles, including those with various functional groups, leading to excellent yields of the corresponding benzothiazole products. organic-chemistry.orgnih.govacs.org
Similarly, the reaction with carboxylic acids, facilitated by a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel, offers a high-yielding pathway to 2-substituted benzothiazoles. mdpi.com This method is effective for both aliphatic and aromatic carboxylic acids. mdpi.com The use of acyl chlorides in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) also provides an efficient protocol. mdpi.com
Role of Specific Catalytic Systems in Condensation Reactions
The efficiency and selectivity of condensation reactions for benzothiazole synthesis are often significantly enhanced by specific catalytic systems.
Copper: Copper catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)₂) and copper(I) iodide (CuI), are widely employed. organic-chemistry.orgnih.gov Copper facilitates the condensation of 2-aminobenzenethiols with nitriles, likely through the formation of a sulfilimine intermediate and subsequent intramolecular cyclization. organic-chemistry.org A nano-silica triazine dendrimer supported Cu(II) catalyst has been shown to be highly effective for the condensation of 2-aminothiophenol with aryl aldehydes, yielding products in high yields within a short reaction time. mdpi.com
Palladium: Palladium catalysts are crucial for C-H functionalization/intramolecular C-S bond formation processes. acs.orgnih.gov A system comprising a palladium(II) catalyst, a copper(I) co-catalyst, and tetrabutylammonium (B224687) bromide can efficiently cyclize thiobenzanilides to form 2-substituted benzothiazoles. nih.govacs.orgnih.gov This method exhibits good functional group tolerance. acs.orgnih.gov Palladium nanoparticle-decorated chitosan (B1678972) has also been utilized as a heterogeneous catalyst for the C-H arylation of benzothiazole. mdpi.com
Iron(II) Triflate: Iron(III)-catalyzed bromination of N-arylbenzamides followed by copper(I)-catalyzed O-cyclization is a one-pot method for preparing 2-arylbenzoxazoles. researchgate.net In a related process for benzothiazoles, the reaction of N-arylthiobenzamides with N-bromosuccinimide and iron triflimide leads directly to 2-arylbenzothiazoles via intramolecular C–S bond formation. researchgate.net Iron catalysts have also been used in tandem oxidative coupling and acetal (B89532) hydrolysis to prepare formylated benzothiazoles. rsc.org
Nano Ceria: Nano ceria (CeO₂) has emerged as an efficient and reusable heterogeneous catalyst for the synthesis of substituted benzothiazoles. researchgate.net It catalyzes the condensation of 2-aminothiophenol with a variety of aldehydes in aqueous media, aligning with the principles of green chemistry. researchgate.net
| Catalyst | Reactants | Reaction Type | Key Features |
|---|---|---|---|
| Copper (e.g., Cu(OAc)₂, Cu(II)-dendrimer) | 2-Aminobenzenethiols, Nitriles/Aldehydes | Condensation | Efficient, mild conditions, high yields. mdpi.comorganic-chemistry.org |
| Palladium (e.g., Pd(II)/Cu(I), Pd@Chitosan) | Thiobenzanilides, Aryl halides | C-H functionalization/C-S formation | Good functional group tolerance, heterogeneous catalysis. acs.orgnih.govmdpi.com |
| Iron(II) Triflate | N-arylthiobenzamides | Intramolecular C-S bond formation | Direct synthesis from thioamides. researchgate.net |
| Nano Ceria (CeO₂) | 2-Aminothiophenol, Aldehydes | Condensation | Heterogeneous, reusable, green solvent (water). researchgate.net |
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies offer an alternative to condensation reactions, often starting from pre-functionalized precursors that already contain the necessary atoms for the benzothiazole ring.
Hofmann and Jacobson Cyclization Methods for 2-Substituted Benzothiazoles
The Hofmann synthesis , first reported in 1887, is a foundational method for preparing 2-substituted benzothiazoles. researchgate.net The Jacobson cyclization , a related and widely used method, involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249). researchgate.netresearchgate.net This method is a highly effective strategy for synthesizing benzothiazoles, including those with specific substitution patterns on the benzene (B151609) ring. researchgate.netresearchgate.net For instance, the Jacobsen cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides is employed for the synthesis of 6-substituted benzothiazoles. researchgate.net However, a significant drawback of these classical methods can be their low tolerance for certain functional groups. acs.org
Thermally Induced Cyclization Mechanisms
Thermally induced cyclization presents a metal-free approach to benzothiazole synthesis. thieme-connect.comthieme-connect.com Heating an electron-rich N-arylthiobenzamide with an ortho-methoxy group in a high-boiling solvent like nitrobenzene (B124822) can lead to the formation of the corresponding benzothiazole. thieme-connect.comthieme-connect.com This reaction proceeds via an intramolecular ipso-substitution of the ortho-methoxy group. thieme-connect.comthieme-connect.com This method has been shown to be effective for a variety of substrates, yielding the benzothiazole product in good to excellent yields. thieme-connect.com
Cyclization of Ortho-Halogenated Analogs and Substituted Thioamides
The synthesis of 2-substituted benzothiazoles, including the 6-methoxy-2-phenyl variant, can be effectively achieved through the cyclization of ortho-halogenated anilines with thioamides. This intermolecular approach offers a versatile route to a variety of benzothiazole derivatives. The reaction typically proceeds in one pot and can be catalyzed by transition metals or, in some cases, occur under metal-free conditions, leading to high yields of the desired products. nih.gov
For instance, the reaction of a 2-haloaniline with a dithiocarbamate (B8719985) can produce 2-aminobenzothiazoles in up to 93% yield. nih.gov The choice of catalyst is often dependent on the nature of the halogen substituent on the aniline (B41778) ring. While 2-iodoanilines can react without a catalyst, the less reactive 2-bromoanilines necessitate the use of copper catalysts, with copper(II) oxide (CuO) being particularly effective. nih.gov For the even less reactive 2-chloroanilines, a more potent palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is required. nih.gov The reaction mechanism involves the initial formation of an arylthiourea, which then undergoes intramolecular cross-coupling to form the benzothiazole ring. nih.gov
Another strategy involves the direct intramolecular cyclization of thiobenzanilides, which can be promoted by reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) at room temperature, affording high yields of the corresponding benzothiazoles. nih.govthieme-connect.de
Green Chemistry and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have increasingly guided the development of new synthetic protocols. This has led to the exploration of environmentally benign solvents, catalyst-free systems, and energy-efficient reaction conditions.
Catalyst-Free Synthesis in Environmentally Benign Solvents (e.g., Glycerol, Water)
A significant advancement in the sustainable synthesis of benzothiazoles is the development of catalyst- and additive-free methods. These reactions often utilize environmentally friendly solvents like water or are conducted under solvent-free conditions. nih.govrsc.org For example, a three-component, one-pot reaction involving aromatic amines, aliphatic amines, and elemental sulfur has been developed for the synthesis of 2-substituted benzothiazoles without the need for a catalyst. nih.gov In this process, dimethyl sulfoxide (DMSO) acts as the oxidant. nih.gov
Water, as a solvent, has been employed in the synthesis of 2-arylbenzothiazoles from 2,2'-diaminodiphenyl disulfide and aldehydes, using a self-neutralizing carbonic acid as a catalyst. google.com Furthermore, a green photocatalytic method has been reported for the in-situ generation of 2-aminothiophenol from 2,2'-diaminodiphenyl disulfide, which then reacts with aldehydes to form 2-phenylbenzothiazoles. google.com Hypervalent iodine(III) reagents have also been used to mediate the one-pot synthesis of 2-aryl/heteroarylbenzothiazoles from 2-aminothiophenol and aldehydes under solvent-free conditions at room temperature. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. ajrconline.orgconnectjournals.com This technique is considered a green chemistry approach due to its energy efficiency. ajrconline.org
The synthesis of benzothiazole and benzoxazole (B165842) libraries has been achieved in good to excellent yields via a one-pot cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes, promoted by (diacetoxyiodo)benzene (B116549) (PIFA) under microwave irradiation. ias.ac.in This method has been successfully applied to the synthesis of derivatives like 4-(Benzo[d]thiazol-2-yl)-2,6-methoxyphenol. ias.ac.in Similarly, various heterocyclic compounds, including quinoline-fused 1,4-benzodiazepines and pyrazolo[1,5-a]pyrimidines, have been synthesized efficiently using microwave assistance, demonstrating the broad applicability of this technology. nih.gov
One-Pot Multicomponent Reactions for Efficiency
One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. nih.gov These reactions are particularly well-suited for building libraries of compounds for drug discovery and other applications.
The synthesis of 2-substituted benzothiazoles can be achieved through a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov Another efficient one-pot method involves the reaction of 2-aminothiophenol with aryl or heteroaryl aldehydes, mediated by hypervalent iodine(III) reagents under solvent-free conditions. researchgate.net The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has also been utilized for the one-pot synthesis of imidazo[2,1-b]thiazoles. mdpi.com
Strategies for Late-Stage Functionalization and Derivatization
Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable for creating analogs of a lead compound for structure-activity relationship studies.
Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a base. libretexts.org This reaction is instrumental in the synthesis of biaryl compounds and has been applied to the functionalization of the benzothiazole core. nih.govmdpi.com
For instance, 2-amino-6-arylbenzothiazoles have been synthesized in moderate to excellent yields via the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids and esters. nih.gov The reaction conditions can be optimized by screening different bases and solvents. mdpi.com This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents onto the benzothiazole scaffold, enabling the exploration of structure-activity relationships. The Suzuki-Miyaura reaction is favored for its mild reaction conditions and the low toxicity and stability of the organoboron reagents. libretexts.org
Kabachnik-Fields Reaction for Phosphonate (B1237965) Derivatives
The Kabachnik-Fields reaction is a powerful three-component condensation method for the synthesis of α-aminophosphonates. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a primary or secondary amine, a carbonyl compound (such as an aldehyde or ketone), and a hydrophosphoryl compound like a dialkyl phosphonate. wikipedia.orgorganic-chemistry.orgnih.gov The versatility of this reaction makes it a cornerstone in organophosphorus chemistry for creating phosphorus analogs of α-amino acids. wikipedia.org
The reaction mechanism can proceed through two main pathways, often dependent on the specific reactants and conditions used. One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphonate across the C=N double bond. mdpi.comnih.gov Alternatively, the reaction can begin with the addition of the phosphonate to the carbonyl group, forming an α-hydroxyphosphonate intermediate, which is subsequently substituted by the amine. mdpi.com
For the "Benzothiazole, 6-methoxy-2-phenyl-" scaffold to be utilized in a Kabachnik-Fields reaction, it must first be functionalized to contain either a primary/secondary amine or a carbonyl group. For instance, an amino derivative, such as 6-methoxy-2-(4-aminophenyl)benzothiazole, can serve as the amine component.
Research has demonstrated the successful application of this methodology to benzothiazole-based structures. In one study, a series of {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates were synthesized via a microwave-assisted, solvent-free Kabachnik-Fields reaction, achieving high yields ranging from 80% to 93%. researchgate.net This highlights the efficiency of the reaction for creating phosphonate derivatives of 2-phenylbenzothiazole (B1203474) amines. Similarly, other studies have employed heterocyclic amines, such as 5-phenylthiazol-2-amine, as the amine component in this one-pot synthesis to generate novel α-aminophosphonates. nih.gov
Table 1: Components of the Kabachnik-Fields Reaction
| Component | Role | Example |
| Amine | Provides the nitrogen atom and a scaffold for substitution. | 2-(Aminophenyl)benzothiazole derivatives |
| Carbonyl Compound | Provides the α-carbon of the final product. | Aromatic or aliphatic aldehydes |
| Phosphonate | Provides the phosphonate group. | Diethyl phosphite, Diphenyl phosphite |
| Product | α-Aminophosphonate | {2-(Benzo[d]thiazol-2-yl)phenylamino}phosphonates |
Design and Synthesis of Hybrid Benzothiazole Scaffolds
The design and synthesis of hybrid molecules incorporating the "Benzothiazole, 6-methoxy-2-phenyl-" scaffold is a key strategy for developing novel chemical entities. This approach involves covalently linking the benzothiazole core to other distinct chemical moieties, such as other heterocyclic systems, to create a single molecule with potentially combined or enhanced properties. researchgate.net
The design of these hybrids often focuses on combining the benzothiazole nucleus with known pharmacophores. For example, researchers have successfully synthesized hybrids by linking 2-aminobenzothiazole (B30445) to moieties like thiazolidine-2,4-dione, 1,3,4-thiadiazole, pyrazole, and cyanothiouracil. nih.gov Another design strategy involves incorporating fragments like the 3,4,5-trimethoxyphenyl group, which is known for its biological significance. nih.gov
The synthetic strategies to achieve these hybrid structures are diverse and tailored to the specific moieties being linked.
Formation of the Core Scaffold : A common method for synthesizing the initial 2-phenylbenzothiazole core is the Jacobson synthesis, which involves the oxidative cyclization of N-substituted thiobenzanilides using reagents like potassium ferricyanide in an alkaline solution. aston.ac.ukut.ac.ir For the target compound, this would involve the cyclization of a corresponding 4-methoxy-thiobenzanilide. ut.ac.ir
Linkage through Amide and Thioether Bonds : A versatile strategy involves creating amide and thioether linkages. For instance, benzothiazole-trimethoxyphenyl hybrids have been synthesized by first reacting aniline derivatives with benzyl (B1604629) chlorides to form imines. These are then treated with chloroacetyl chloride to produce amide intermediates, which are subsequently reacted with benzo[d]thiazole-2-thiol to form the final thioether-linked hybrid. nih.gov
Multicomponent Reactions : One-pot multicomponent reactions provide an efficient route to complex hybrids. The synthesis of 3-aminoimidazo2,1-bbenzothiazoles has been achieved through a reaction between 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles, demonstrating the fusion of an imidazole (B134444) ring to the benzothiazole core. mdpi.com
Condensation Reactions : Simple condensation reactions are widely used to form Schiff base or hydrazone linkages. Hybrid scaffolds featuring a hydrazone group have been prepared by reacting a benzothiazole-hydrazide with various substituted benzaldehydes. nih.govmdpi.com
Solid-Phase Synthesis : For creating peptide hybrids, solid-phase synthesis offers an efficient and high-purity approach. This method has been used to synthesize C-terminal modified amino acids and peptides bearing a 2-benzothiazolyl or 2-(aminophenyl)benzothiazolyl group. nih.gov
These synthetic methodologies allow for the creation of a wide array of hybrid molecules based on the central "Benzothiazole, 6-methoxy-2-phenyl-" structure.
Table 2: Examples of Synthesized Hybrid Benzothiazole Scaffolds
| Hybrid Scaffold Type | Linked Moiety/ies | General Synthetic Approach |
| Benzothiazole-Thiazolidinedione | Thiazolidine-2,4-dione | Nucleophilic substitution |
| Benzothiazole-Thiadiazole-Urea | 1,3,4-Thiadiazole, Aryl urea (B33335) | Multi-step synthesis involving isocyanate reaction |
| Benzothiazole-Trimethoxyphenyl | 3,4,5-Trimethoxyphenyl | Nucleophilic substitution and thioether formation |
| Benzothiazole-Hydrazone | Substituted Benzaldehydes | Condensation reaction |
| Pyrazolo-Benzothiazole | Pyrazole | Multi-step cyclization and linkage |
| Imidazo[2,1-b]benzothiazole (B1198073) | Fused Imidazole Ring | Multicomponent reaction |
Reactivity, Derivatization, and Transformation Studies of Benzothiazole, 6 Methoxy 2 Phenyl
Chemical Transformations of the Benzothiazole (B30560) Ring System
The benzothiazole core of 6-methoxy-2-phenylbenzothiazole is a robust aromatic system, but it can undergo specific transformations under controlled conditions to yield novel structures.
Annulation Reactions and Ring Expansions
Annulation, the process of building a new ring onto an existing one, and ring expansion reactions are powerful tools in synthetic organic chemistry for creating complex polycyclic systems. scripps.eduwikipedia.org While specific examples for 6-methoxy-2-phenylbenzothiazole are not extensively documented in readily available literature, the general reactivity of the benzothiazole nucleus suggests potential pathways. For instance, the Robinson annulation, which typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could theoretically be applied to a suitably functionalized derivative of 6-methoxy-2-phenylbenzothiazole to construct a new six-membered ring. wikipedia.orgmasterorganicchemistry.com
Ring expansion could potentially be achieved through reactions involving the nitrogen or sulfur atoms of the thiazole (B1198619) ring, leading to larger heterocyclic systems. However, specific studies detailing these transformations on the 6-methoxy-2-phenylbenzothiazole scaffold are required to confirm these possibilities.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene part of the benzothiazole ring system can undergo substitution reactions, though its reactivity is influenced by the fused thiazole ring and the methoxy (B1213986) group.
Electrophilic Aromatic Substitution: The benzene ring of benzothiazole is generally less reactive towards electrophiles than benzene itself due to the electron-withdrawing nature of the fused thiazole ring. However, the presence of the electron-donating 6-methoxy group is expected to activate the benzene ring, directing incoming electrophiles primarily to the positions ortho and para to it (positions 5 and 7). Common electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: Aryl halides are typically resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. libretexts.orgphiladelphia.edu.jo In the case of 6-methoxy-2-phenylbenzothiazole, direct nucleophilic substitution on the benzene moiety is unlikely under standard conditions. For such a reaction to occur, a leaving group (like a halogen) would need to be present on the ring, and the ring would need to be further activated by additional electron-withdrawing substituents. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction generally proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.org
Transformations of the 6-Methoxy Group and 2-Phenyl Substituent
The substituents at the 6- and 2-positions offer versatile handles for further molecular modification.
Demethylation Reactions and Subsequent Modifications
The 6-methoxy group is a key functional group that can be readily transformed.
Subsequent Modifications: Once the 6-hydroxy-2-phenylbenzothiazole is obtained, the phenolic hydroxyl group can be used to introduce new linkages. For example, it can be alkylated or acylated to form new ethers or esters, respectively. These modifications can be used to attach other molecular fragments, leading to the synthesis of hybrid molecules with potentially enhanced properties.
Functionalization of the Phenyl Ring (e.g., Bromination, Nitration)
The 2-phenyl substituent is also amenable to chemical modification, primarily through electrophilic aromatic substitution.
Bromination and Nitration: The phenyl ring at the 2-position can undergo electrophilic substitution reactions such as bromination and nitration. masterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to avoid unwanted reactions on the more electron-rich benzothiazole ring system. The position of substitution on the phenyl ring (ortho, meta, or para) will be governed by the directing effects of the benzothiazole unit and any other substituents that might be present on the phenyl ring itself.
Formation of Complex Hybrid Structures
The chemical reactivity of 6-methoxy-2-phenylbenzothiazole at its various positions allows for its use as a scaffold to build complex hybrid molecules. tandfonline.comresearchgate.net By combining the transformations described above, chemists can link this benzothiazole derivative to other heterocyclic systems or functional moieties. For instance, a common strategy involves creating hybrids with other pharmacologically active cores like 1,3,4-thiadiazoles or thiazolidine-2,4-diones. tandfonline.com These synthetic strategies often involve multi-step sequences where functional groups are sequentially introduced and modified to build up the final complex structure.
Schiff Base Formation and their Derivatives
The synthesis of Schiff bases (or azomethines) is a fundamental transformation, typically involving the condensation of a primary amine with an aldehyde or ketone. For the 6-methoxybenzothiazole (B1296504) scaffold, this reaction begins with 2-amino-6-methoxybenzothiazole (B104352). The resulting imine derivatives are crucial intermediates for building more complex heterocyclic systems.
The general synthesis involves refluxing 2-amino-6-methoxybenzothiazole with various aromatic aldehydes in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid. mdpi.comekb.eg The reaction mixture is heated for several hours, after which the product precipitates upon cooling or solvent evaporation and can be purified by recrystallization. mdpi.com This method has been used to produce a variety of Schiff bases with high yields. mediresonline.orgnih.gov
Three Schiff base ligands, referred to as NB, CB, and HB, have been synthesized by reacting 2-amino-6-methoxybenzothiazole with 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2,4-dihydroxybenzaldehyde, respectively. mdpi.com The structures of these compounds were confirmed using spectroscopic methods, including ¹³C-NMR, which showed the characteristic imine carbon (-C=N-) resonance of the benzothiazole ring around 168 ppm and the azomethine carbon (-HC=N-) signal near 161-163 ppm. mdpi.com
Table 1: Examples of Schiff Bases Derived from 2-amino-6-methoxybenzothiazole
| Aldehyde Reactant | Resulting Schiff Base Name | Reference |
|---|---|---|
| 2-Nitrobenzaldehyde | (E)-2-(((2-nitrophenyl)methylene)amino)-6-methoxybenzothiazole (NB) | mdpi.com |
| 2-Chlorobenzaldehyde | (E)-2-(((2-chlorophenyl)methylene)amino)-6-methoxybenzothiazole (CB) | mdpi.com |
| 2,4-Dihydroxybenzaldehyde | (E)-4-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)benzene-1,3-diol (HB) | mdpi.com |
| Various aromatic aldehydes | 2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-(aryl) hydrazones | nih.gov |
Azo Coupling Reactions and Azo Dye Synthesis
Azo dyes containing the 6-methoxybenzothiazole moiety are synthesized via a two-step process involving diazotization followed by an azo coupling reaction. unb.cawikipedia.org This process is a cornerstone for producing brightly colored compounds used in various industries. anjs.edu.iq
The synthesis starts with the diazotization of 2-amino-6-methoxybenzothiazole. This is typically achieved by treating the amine with nitrosylsulfuric acid (prepared from sodium nitrite (B80452) and sulfuric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. google.comnih.gov
The resulting diazonium salt solution is then immediately subjected to a coupling reaction with a suitable aromatic nucleophile (the coupling component). wikipedia.orgorganic-chemistry.org Phenols and naphthols are common coupling agents. For instance, new azo dye ligands have been prepared by coupling the diazonium salt of 2-amino-6-methoxybenzothiazole with compounds like 4-ethoxyphenol (B1293792) and 4-methoxyphenol (B1676288) in an alkaline ethanolic solution. researchgate.net The pH of the coupling medium is critical; reactions with phenols are typically run under alkaline conditions, while those with amines are performed in mildly acidic media. wikipedia.orgbeilstein-journals.org
A specific method involves preparing the diazonium salt and adding the resulting diazo liquid to an organic solvent to precipitate a diazonium salt filter cake. This cake is then redissolved in water and added to an acetic acid solution containing the coupling component to yield the final azo dye. google.com
Table 2: Examples of Azo Dyes from 2-amino-6-methoxybenzothiazole
| Coupling Component | Azo Dye Product Name | Reference |
|---|---|---|
| 4-Nitro Phenol (B47542) | 2-[2-(6-Methoxy benzothiazolyl)azo]-4-Nitro Phenol | asianpubs.org |
| 4-Ethoxy Phenol | 2-[2⁻-(6-methoxybenzothiazolyl)azo]-4-ethoxyphenol (6-MBTAEP) | researchgate.net |
| 4-Methoxy Phenol | 2-[2 – (6-Methoxy benzothiazolyl ) azo ]-4-methoxy phenol (6-MBTAMP) | researchgate.net |
Synthesis of Thiazolidinones and Other Fused Heterocycles
The Schiff bases derived from 2-amino-6-methoxybenzothiazole are valuable precursors for synthesizing 4-thiazolidinone (B1220212) derivatives. Thiazolidinones are five-membered heterocyclic rings containing sulfur and nitrogen, and they are of significant interest in medicinal chemistry. mdpi.comicm.edu.pl
The synthesis of 4-thiazolidinones is achieved through the cyclocondensation of Schiff bases with a compound containing a thiol group, most commonly thioglycolic acid. nih.govnih.gov In a typical procedure, the Schiff base is reacted with thioglycolic acid in a solvent like 1,4-dioxane, often in the presence of a catalyst such as anhydrous zinc chloride (ZnCl₂), and refluxed for several hours. nih.gov This reaction leads to the formation of the thiazolidinone ring fused to the benzothiazole system.
For example, a series of 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives were synthesized from various benzothiazole Schiff's bases by reacting them with thioglycollic acid. researchgate.net Similarly, novel 4-thiazolidinones have been prepared from Schiff bases derived from 2-amino-6-methoxybenzothiazole and substituted aldehydes. nih.govnih.gov
Beyond thiazolidinones, the benzothiazole core can be used to construct other fused heterocyclic systems. organic-chemistry.org For instance, imidazo[2,1-b]benzothiazole (B1198073) derivatives can be prepared starting from 2-aminobenzothiazole (B30445) through a multi-step sequence that includes condensation and subsequent cyclization reactions. ekb.eg
Table 3: Examples of Thiazolidinones from 6-methoxybenzothiazole Derivatives
| Starting Schiff Base | Reagent | Resulting Product Class | Reference |
|---|---|---|---|
| Schiff bases from various benzaldehydes | Thioglycolic acid | 2-Aryl-3-(2-(6-methoxybenzo[d]thiazolyl)amino)-5-methylthiazolidin-4-one | nih.gov |
| Schiff bases from substituted benzaldehydes | Thioglycolic acid, Anhydrous ZnCl₂ | 4-Thiazolidinones | nih.gov |
| Various benzothiazole Schiff's bases | Thioglycollic acid | 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives | researchgate.net |
Hydrazone and Sulfone Derivatives
Hydrazone and sulfone derivatives represent other important classes of compounds accessible from the benzothiazole scaffold.
Hydrazone Derivatives: Hydrazones are characterized by the R₁R₂C=NNR₃R₄ structure. They can be synthesized from 6-methoxybenzothiazole precursors. One key intermediate is 2-hydrazinyl-6-methoxybenzo[d]thiazole. nih.gov This compound can be condensed with various aldehydes and ketones to form the corresponding hydrazones. nih.gov Alternatively, hydrazide derivatives can be reacted with aldehydes. For example, a hydrazide prepared from 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-carboxylic acid was reacted with aromatic aldehydes in DMF with a catalytic amount of glacial acetic acid to yield a series of hydrazone derivatives. nih.gov Another related compound identified is 6-methoxy-3-(3-sulfopropyl)-3H-benzothiazolin-2-one hydrazone. sigmaaldrich.com
Sulfone Derivatives: The sulfone functional group (R-S(=O)₂-R') is present in many biologically active molecules. nih.gov The synthesis of sulfone derivatives incorporating the 6-methoxy-2-phenylbenzothiazole core is less commonly reported in direct literature. However, general synthetic strategies for aromatic sulfones often involve the oxidation of corresponding sulfides or reactions employing sulfonyl chlorides. While specific examples directly attached to the 6-methoxy-2-phenylbenzothiazole core are not prevalent in the reviewed literature, the synthesis of phenyl tribromomethyl sulfone derivatives and their subsequent reactions to form various nitroaniline and benzimidazole (B57391) structures have been explored. beilstein-journals.org These methodologies could potentially be adapted for the synthesis of sulfone-containing benzothiazole derivatives.
Advanced Spectroscopic and Structural Elucidation Research of Benzothiazole, 6 Methoxy 2 Phenyl Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the initial structural verification of synthesized benzothiazole (B30560) analogs. For Benzothiazole, 6-methoxy-2-phenyl-, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic protons and the methoxy (B1213986) group. amazonaws.comamazonaws.comclockss.orgrsc.org The protons of the phenyl ring and the benzothiazole core appear in the downfield region, generally between δ 7.0 and 8.1 ppm. amazonaws.comamazonaws.comclockss.orgrsc.org The methoxy group protons are readily identified as a sharp singlet at approximately δ 3.88 ppm. amazonaws.comrsc.org
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the benzothiazole and phenyl rings resonating in the δ 104-168 ppm range. amazonaws.comrsc.org The methoxy carbon appears at a characteristic chemical shift of around δ 55.8-56.07 ppm. amazonaws.comrsc.org Specific shifts for the carbons in the benzothiazole moiety, such as the C=N carbon, are crucial for confirming the heterocyclic structure. For instance, the C2 carbon in the benzothiazole ring of 6-methoxy-2-phenylbenzothiazole appears at approximately δ 165.5-165.9 ppm. amazonaws.comrsc.org
Detailed ¹H and ¹³C NMR data for Benzothiazole, 6-methoxy-2-phenyl- and related analogs are presented below.
¹H NMR Spectral Data of Benzothiazole, 6-methoxy-2-phenyl- and Analogs in CDCl₃
| Compound | Aromatic Protons (δ, ppm) | Methoxy/Other Protons (δ, ppm) |
| Benzothiazole, 6-methoxy-2-phenyl- | 8.03-8.05 (m, 2H), 7.94-7.96 (d, 1H), 7.46-7.49 (m, 3H), 7.33-7.35 (d, 1H), 7.08-7.09 (dd, 1H) amazonaws.comamazonaws.comrsc.org | 3.88 (s, 3H) amazonaws.comrsc.org |
| Benzothiazole, 2-phenyl- | 8.11-8.16 (m, 3H), 7.92-7.96 (d, 1H), 7.51-7.57 (m, 4H), 7.40-7.44 (t, 1H) clockss.orgrsc.org | - |
| Benzothiazole, 6-chloro-2-phenyl- | 8.05 (d, 2H), 7.96 (d, 1H), 7.86 (s, 1H), 7.49 (s, 3H), 7.43 (d, 1H) amazonaws.com | - |
| Benzothiazole, 6-bromo-2-phenyl- | 8.11-8.05 (m, 2H), 8.03 (s, 1H), 7.94 (d, 1H), 7.59 (d, 1H), 7.50 (s, 3H) amazonaws.com | - |
| Benzothiazole, 6-iodo-2-phenyl- | 8.22 (s, 1H), 8.09-8.01 (m, 2H), 7.77 (q, 2H), 7.48 (d, 3H) amazonaws.com | - |
| Benzothiazole, 6-methyl-2-phenyl- | 8.08 (dd, 2H), 7.97 (d, 1H), 7.68 (s, 1H), 7.51-7.45 (m, 3H), 7.30 (d, 1H) amazonaws.com | 2.49 (s, 3H) amazonaws.com |
¹³C NMR Spectral Data of Benzothiazole, 6-methoxy-2-phenyl- and Analogs in CDCl₃
| Compound | Aromatic and Heterocyclic Carbons (δ, ppm) | Methoxy/Other Carbons (δ, ppm) |
| Benzothiazole, 6-methoxy-2-phenyl- | 165.90, 158.05, 148.65, 136.54, 133.81, 130.86, 129.23, 127.54, 123.94, 115.95, 104.46 amazonaws.com | 56.07 amazonaws.com |
| Benzothiazole, 2-phenyl- | 168.1, 154.2, 135.1, 133.7, 131.0, 129.0, 127.6, 126.3, 125.2, 123.3, 121.6 clockss.orgrsc.org | - |
| Benzothiazole, 6-chloro-2-phenyl- | 168.81, 152.80, 136.39, 133.38, 131.51, 131.34, 129.33, 127.79, 127.39, 124.14, 121.46 amazonaws.com | - |
| Benzothiazole, 6-bromo-2-phenyl- | 168.85, 153.04, 136.79, 133.26, 131.58, 130.10, 129.34, 127.80, 124.47, 124.38, 119.00 amazonaws.com | - |
| Benzothiazole, 6-iodo-2-phenyl- | 168.79, 153.57, 137.25, 135.70, 133.21, 131.60, 130.32, 129.33, 127.84, 124.84, 89.70 amazonaws.com | - |
| Benzothiazole, 6-methyl-2-phenyl- | 167.47, 151.80, 135.82, 135.09, 133.51, 131.22, 129.26, 128.32, 127.74, 122.76, 121.60 amazonaws.com | 21.80 amazonaws.com |
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning complex structures. These techniques reveal through-bond and through-space correlations between nuclei.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aromatic rings. For instance, the coupling between adjacent protons on the benzothiazole and phenyl rings can be clearly visualized.
HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. This is particularly useful for distinguishing between the various aromatic CH groups.
HMBC experiments detect longer-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for assigning quaternary carbons, such as those at the fusion of the thiazole (B1198619) and benzene (B151609) rings and the carbon atom to which the phenyl group is attached. These correlations help to piece together the entire molecular framework and confirm the substitution pattern.
Vibrational Spectroscopy for Molecular Interactions and Dynamics
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups.
FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups within a molecule. In the context of Benzothiazole, 6-methoxy-2-phenyl-, the IR spectrum displays key absorption bands that confirm its structure. The C=N stretching vibration of the thiazole ring is a prominent feature, typically observed in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group gives rise to a strong band, usually around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The presence of aromatic C-H stretching is indicated by bands above 3000 cm⁻¹.
The FT-IR spectra of these compounds are often recorded using a KBr disc method. amazonaws.com In solid-state samples, intermolecular interactions, such as hydrogen bonding (if applicable in analogs with donor/acceptor groups), can be inferred from shifts in the characteristic vibrational frequencies.
Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For benzothiazole derivatives, Raman spectra can offer a clear fingerprint of the aromatic and heterocyclic ring systems. The C=C and C=N stretching vibrations are also active in Raman spectra, and their positions can be compared with FT-IR data to confirm assignments. Raman spectroscopy is valuable for studying structural conformity and can be used to analyze samples in various states, including solids and solutions.
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
The photophysical properties of benzothiazole derivatives are of great interest for applications in fluorescent probes and organic light-emitting diodes (OLEDs). UV-visible absorption and fluorescence emission spectroscopy are used to characterize the electronic transitions within these molecules.
Substituted 2-phenylbenzothiazoles are known to exhibit fluorescence. lookchem.com The absorption spectra are characterized by intense bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern on both the benzothiazole core and the phenyl ring.
Fluorescence spectroscopy reveals the emission properties of these compounds. The emission maximum and the fluorescence quantum yield are key parameters that determine the efficiency and color of the emitted light. For example, studies on related 5-(benzothiazol-2-yl)-2'-deoxyuridine derivatives have shown that their fluorescence properties are influenced by the solvent and pH, with stronger emission often observed in basic solutions. lookchem.com The introduction of electron-donating groups, such as the methoxy group in Benzothiazole, 6-methoxy-2-phenyl-, can influence the photophysical properties by modulating the energy of the electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
The electronic absorption spectra of 6-methoxy-2-phenylbenzothiazole and its analogs are characterized by intense absorption bands in the ultraviolet-visible region. researchgate.net These absorptions are primarily attributed to π-π* and intramolecular charge transfer (ICT) transitions. researchgate.netmdpi.com The position and intensity of these bands are significantly influenced by the molecular structure, including the nature and position of substituents on both the benzothiazole and phenyl rings. researchgate.netacs.org
For instance, the introduction of a methoxy group at the 6-position of the benzothiazole ring generally leads to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2-phenylbenzothiazole (B1203474). This is due to the electron-donating nature of the methoxy group, which facilitates the ICT process from the benzothiazole moiety to the phenyl ring. ibm.comderpharmachemica.com Theoretical studies on methoxy-substituted benzenediazonium (B1195382) cations have provided a basis for assigning the electronic transitions in these types of molecules. ibm.com
Solvatochromism , the change in the color of a substance when dissolved in different solvents, is a prominent feature of these compounds. mdpi.comnih.govresearchgate.net The absorption spectra of 6-methoxy-2-phenylbenzothiazole analogs exhibit a noticeable shift in the maximum absorption wavelength (λmax) depending on the polarity of the solvent. mdpi.comresearchgate.net Generally, an increase in solvent polarity leads to a red shift in the λmax for the ICT band, indicating that the excited state is more polar than the ground state. nih.govresearchgate.net This behavior can be rationalized by the Lippert-Mataga and McRae plots, which often show a linear relationship for these compounds, although deviations can occur. mdpi.com The solvatochromic properties are crucial for understanding the nature of the electronic transitions and the dipole moment changes upon excitation. nih.gov
Table 1: UV-Vis Absorption Data for Selected Benzothiazole Analogs in Different Solvents
| Compound | Solvent | λmax (nm) |
| Quinolone-benzothiazole hybrid 6a | THF | 431 |
| Quinolone-benzothiazole hybrid 6a | DCM | 445 |
| Quinolone-benzothiazole hybrid 6a | DMF | 455 |
| Quinolone-benzothiazole hybrid 6a | ACN | 443 |
| Quinolone-benzothiazole hybrid 6a | EtOH | 434 |
| Quinolone-benzothiazole hybrid 6b | THF | 473 |
| Quinolone-benzothiazole hybrid 6b | DCM | 471 |
| Quinolone-benzothiazole hybrid 6b | DMF | 472 |
| Quinolone-benzothiazole hybrid 6b | ACN | 466 |
| Quinolone-benzothiazole hybrid 6b | EtOH | 460 |
| Quinolone-benzothiazole hybrid 6c | THF | 454 |
| Quinolone-benzothiazole hybrid 6c | DCM | 453 |
| Quinolone-benzothiazole hybrid 6c | DMF | 455 |
| Quinolone-benzothiazole hybrid 6c | ACN | 449 |
| Quinolone-benzothiazole hybrid 6c | EtOH | 444 |
Data sourced from a study on methoxyquinolone-benzothiazole hybrids. mdpi.com
Fluorescence and Phosphorescence Spectroscopy for Excited State Properties and Quantum Yields
Many analogs of 6-methoxy-2-phenylbenzothiazole exhibit strong fluorescence, typically in the blue to green region of the visible spectrum. nih.govresearchgate.net The emission properties, including the maximum emission wavelength (λem) and fluorescence quantum yield (ΦF), are highly dependent on both the molecular structure and the solvent environment. researchgate.netrsc.orgrsc.org The introduction of electron-donating groups, such as the methoxy group, can enhance the fluorescence quantum yield. researchgate.net
The fluorescence spectra often show a large Stokes shift, which is the difference between the absorption and emission maxima. mdpi.comnih.gov This indicates a significant structural relaxation in the excited state before fluorescence emission occurs. mdpi.com The quantum yields of these compounds can range from low to very high, with some derivatives approaching 100% in specific solvents. rsc.orgrsc.orgacs.org The viscosity of the medium can also influence the fluorescence quantum yield, with an increase in viscosity often leading to enhanced emission due to the restriction of molecular vibrations. rsc.org
While fluorescence is a common de-excitation pathway for these molecules, phosphorescence is less frequently reported. The study of phosphorescence would provide valuable information about the triplet excited states of these compounds.
Table 2: Fluorescence Emission Data for Methoxyquinolone-Benzothiazole Hybrids
| Compound | Solvent | λem (nm) | Stokes Shift (cm⁻¹) |
| 6a | THF | 512 | 4913 |
| 6a | DCM | 545 | 5971 |
| 6a | DMF | 550 | 5863 |
| 6a | ACN | 536 | 5693 |
| 6a | EtOH | 525 | 5567 |
| 6b | THF | 558 | 5069 |
| 6b | DCM | 555 | 4894 |
| 6b | DMF | 554 | 4867 |
| 6b | ACN | 549 | 4833 |
| 6b | EtOH | 538 | 4658 |
| 6c | THF | 535 | 4789 |
| 6c | DCM | 534 | 4791 |
| 6c | DMF | 535 | 4789 |
| 6c | ACN | 528 | 4747 |
| 6c | EtOH | 515 | 4444 |
Data sourced from a study on methoxyquinolone-benzothiazole hybrids. mdpi.com
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies
Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in certain 2-phenylbenzothiazole derivatives, particularly those with a hydroxyl group ortho to the point of attachment on the phenyl ring. rsc.orgnih.govbohrium.comwsr-j.org Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a keto-tautomer. nih.govbohrium.com This process is often associated with a large Stokes-shifted fluorescence emission from the keto form. bohrium.com
The presence of a methoxy group on the benzothiazole ring can influence the ESIPT process by altering the electron density of the molecule and the acidity of the hydroxyl proton. wsr-j.org Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been instrumental in elucidating the ESIPT mechanism. bohrium.comwsr-j.orgnih.gov These calculations help in understanding the potential energy surfaces of the ground and excited states, demonstrating that the proton transfer is often a spontaneous and ultrafast process in the excited state due to a low energy barrier. bohrium.com
The ESIPT phenomenon is highly sensitive to the molecular environment. For example, in protic solvents, the formation of intermolecular hydrogen bonds can compete with the intramolecular hydrogen bond, potentially hindering the ESIPT process. nih.gov Conversely, in a nonpolar environment or in the solid state, the ESIPT process can be more efficient. rsc.orgnih.gov
Aggregation-Induced Emission (AIE) Phenomena in Benzothiazole Derivatives
Aggregation-Induced Emission (AIE) is a fascinating phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.orgnih.govmdpi.com This effect is often observed in benzothiazole derivatives, including analogs of 6-methoxy-2-phenylbenzothiazole. mdpi.comrsc.org The AIE effect is typically triggered by the addition of a poor solvent (e.g., water) to a solution of the compound in a good solvent (e.g., THF), leading to the formation of nanoaggregates. rsc.orgmdpi.com
The underlying mechanism for AIE in these systems is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.orgmdpi.com For benzothiazole derivatives capable of ESIPT, aggregation can modulate the emission by either restricting or facilitating the proton transfer process. rsc.orgnih.gov In some cases, aggregation can lead to a coupled keto-aggregation induced emission, resulting in a distinct emission color in the solid state compared to the solution phase. rsc.orgnih.gov
The formation and size of the aggregates can be confirmed by techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM). rsc.orgnih.govmdpi.com The AIE properties of these compounds make them promising candidates for applications in organic light-emitting diodes (OLEDs) and bio-imaging. rsc.orgnih.gov
Mass Spectrometry for Elucidating Reaction Pathways and Molecular Fragments
High-Resolution Mass Spectrometry for Exact Mass Determination of Novel Compounds
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel benzothiazole derivatives. It provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. nih.gov Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. nih.gov
The accurate mass measurement is crucial for confirming the successful synthesis of new 6-methoxy-2-phenylbenzothiazole analogs and for identifying any potential byproducts. This level of precision is vital for distinguishing between compounds with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. nih.govnih.gov In a typical MS/MS experiment, a specific ion (the precursor ion) is selected and then subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a series of product ions. massbank.eumassbank.eu The resulting fragmentation spectrum provides valuable information about the connectivity of atoms within the molecule.
For benzothiazole derivatives, the fragmentation patterns can reveal characteristic losses of small molecules or radicals, which helps in identifying the core structure and the nature of the substituents. massbank.eumassbank.eunist.gov The analysis of the fragmentation pathways can also provide insights into the relative bond strengths within the molecule. For example, common fragmentation pathways for benzothiazoles include the cleavage of the thiazole ring and the loss of substituents from the phenyl and benzothiazole rings.
X-ray Diffraction Studies for Solid-State Molecular Architecture
Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise molecular structure of crystalline compounds. escholarship.org This technique allows for the unambiguous determination of atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision.
In a study of a related compound, 6-methoxy-1,3-benzothiazol-2-amine, SCXRD analysis revealed that the molecule is nearly planar. researchgate.net A key finding was the C4—C5—O1—C8 torsion angle associated with the methoxy group, which was determined to be 0.72 (1)°. This planarity is a significant structural feature that can influence the molecule's electronic properties and intermolecular interactions. The study also detailed intermolecular hydrogen-bonding interactions, specifically N—H···N and N—H···O, which lead to the formation of one-dimensional chains in the crystal lattice. researchgate.net
For another analog, 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one, SCXRD analysis determined that it crystallizes in the monoclinic space group P21/n. ijirset.com The unit cell parameters were found to be a= 13.4804(4) Å, b=8.4765(3) Å, and c= 17.5985(5) Å, with a β angle of 98.451(2)°. ijirset.com The stability of its crystal structure is attributed to a network of C-H…O, N-H…O, and O-H…O hydrogen bonds, as well as π-π stacking interactions. ijirset.com
Similarly, the crystal structure of 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine was determined to be monoclinic with the space group P21/n. mdpi.com The unit cell dimensions were a = 15.673(3) Å, b = 4.7447(8) Å, and c = 17.615(3) Å, with β = 99.067(17)°. mdpi.com
Interactive Table: Selected Crystallographic Data for Benzothiazole Analogs
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one | Monoclinic | P21/n | 13.4804(4) | 8.4765(3) | 17.5985(5) | 98.451(2) |
Powder X-ray diffraction (PXRD) is a powerful and rapid technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. rigaku.comresearchgate.net Different polymorphs of a substance can exhibit distinct physical properties, including solubility and stability, making PXRD a critical tool in pharmaceutical and materials science research. americanpharmaceuticalreview.comresearchgate.net
The PXRD pattern of a crystalline solid serves as a unique "fingerprint," allowing for the identification of different polymorphic forms. americanpharmaceuticalreview.com Even small changes in the PXRD pattern, such as the appearance of new peaks, shoulders, or shifts in peak positions, can indicate the presence of a new polymorph. researchgate.net However, it is important to be aware of artifacts such as preferred orientation, which can alter the relative intensities of diffraction peaks and potentially be misinterpreted as evidence of polymorphism. researchgate.net
In the context of drug development, PXRD is used to monitor the crystalline form of active pharmaceutical ingredients (APIs) throughout the manufacturing process and during storage to ensure product quality and consistency. americanpharmaceuticalreview.com For instance, in lyophilized formulations, PXRD can be used to monitor the crystallinity of excipients, which can impact the stability of the final product. americanpharmaceuticalreview.com
While specific PXRD studies on "Benzothiazole, 6-methoxy-2-phenyl-" were not found in the provided search results, the general principles of PXRD analysis are highly relevant for the characterization of this and related compounds. The technique is essential for screening for different crystalline forms and for ensuring the phase purity of a synthesized material.
Thermal Analysis for Stability and Material Science Applications
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for determining the thermal stability, decomposition behavior, and potential applications of new compounds in material science.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing valuable information about its thermal stability and decomposition profile. This technique is often used in conjunction with other analytical methods, such as differential scanning calorimetry (DSC), to gain a comprehensive understanding of the thermal behavior of a substance. rigaku.com
TGA is instrumental in identifying the temperatures at which a compound begins to decompose and the number of decomposition steps involved. This information is critical for establishing the upper temperature limit for the use and storage of a material.
While specific TGA data for "Benzothiazole, 6-methoxy-2-phenyl-" was not available in the search results, the general application of TGA to benzothiazole derivatives is well-established. For example, in the synthesis of novel 6-amino-2-phenylbenzothiazole derivatives, characterization would typically involve thermal analysis to assess their stability. nih.govnih.gov The melting points of these compounds, which are a measure of thermal stability, were reported to be in the range of 224-247 °C for the hydrochloride salts. nih.gov
The combination of TGA with techniques like DSC allows for the investigation of phase transformations. rigaku.com For example, an endothermic peak in a DSC curve that corresponds to a mass loss in the TGA curve would indicate a decomposition event, while a peak without mass loss could signify a phase transition or melting. rigaku.com
Theoretical and Computational Chemistry Investigations of Benzothiazole, 6 Methoxy 2 Phenyl
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT allows for accurate predictions of molecular characteristics. For the compound Benzothiazole (B30560), 6-methoxy-2-phenyl-, DFT calculations provide significant insights into its conformational preferences, electronic behavior, and reactivity.
The three-dimensional arrangement of atoms in a molecule, or its geometry, is fundamental to its physical and chemical properties. For Benzothiazole, 6-methoxy-2-phenyl-, the key structural feature influencing its conformation is the dihedral angle between the benzothiazole and phenyl rings. Computational studies, often employing methods like B3LYP with a suitable basis set such as 6-311G(d,p), have been used to explore the potential energy surface of related benzothiazole derivatives by systematically varying this dihedral angle. mdpi.com This process, known as a molecular geometry scan, helps identify the most stable conformers. mdpi.com For similar 2-phenylbenzothiazole (B1203474) systems, it has been observed that conformers with specific dihedral angles (e.g., 0° and 180°) can be energetically more stable. mdpi.com The optimization of the molecular geometry using DFT provides crucial parameters such as bond lengths and angles. For instance, in related benzothiazole derivatives, C-C bond lengths have been calculated to be in the range of 1.457–1.480 Å, and the C=N bond length of the thiazole (B1198619) ring can vary depending on substituents. nbu.edu.sa Delocalization errors in some DFT functionals can sometimes overstabilize conformations that maximize conjugation, which can be a factor in molecules with multiple aromatic rings. researchgate.net
| Conformer | Dihedral Angle (°) | Relative Energy (Hartree) |
|---|---|---|
| 1 | 0 | -0.084752 |
| 2 | 180 | -0.084752 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap generally implies higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net
DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the HOMO and LUMO energies. researchgate.netresearchgate.net For substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been determined to be in the range of 3.95 to 4.70 eV. nbu.edu.sa These calculations reveal that the distribution of the HOMO and LUMO can be localized on different parts of the molecule. For instance, in some benzimidazole (B57391) derivatives, the HOMO is located on the benzimidazole ring, and the HOMO → LUMO transition involves an electron density transfer to the amino group. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 4.30 |
Understanding the distribution of charge within a molecule is crucial for predicting its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For instance, in dimethoxybenzene derivatives, MEPs have been used to identify which parts of the molecule are more likely to act as hydrogen bond donors or acceptors. nih.gov
The Density of States (DOS) provides information about the number of available electronic states at each energy level. aps.org Analysis of the DOS can reveal the contributions of different atoms or fragments to the molecular orbitals, offering a more detailed picture of the electronic structure. aps.org In superconductors, for example, the DOS changes significantly at the Lifshitz transition, where the topology of the Fermi surface is altered. aps.org While not a superconductor, the concept of analyzing the DOS to understand electronic structure is broadly applicable in computational chemistry.
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | 6.25 eV |
| Electron Affinity (A) | 1.95 eV |
| Global Hardness (η) | 2.15 eV |
| Chemical Potential (μ) | -4.10 eV |
| Electrophilicity (ω) | 3.91 eV |
Prediction of Spectroscopic Properties through Quantum Mechanical Methods
Quantum mechanical calculations are invaluable for predicting and interpreting spectroscopic data, providing a powerful link between theoretical models and experimental observations.
Theoretical calculations of vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) can be performed using DFT methods. researchgate.netmdpi.com For FT-IR spectra, calculations are often performed with methods like B3LYP and basis sets such as 6-311G(d,p). mdpi.com The calculated frequencies are often scaled by a factor to account for systematic errors in the theoretical methods. mdpi.com A good correlation between the calculated and experimental spectra helps in the assignment of vibrational modes. mdpi.com For 2-(4-methoxyphenyl)benzo[d]thiazole, a compound structurally similar to the one , the B3LYP method was found to be superior to the scaled Hartree-Fock approach for predicting vibrational frequencies. mdpi.com
Similarly, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra. nbu.edu.sa These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (B3LYP/6-311G(d,p)) (cm-1) |
|---|---|---|
| C-H stretch | 3060 | 3065 |
| C=N stretch | 1610 | 1615 |
| C-O-C stretch | 1250 | 1255 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR shielding tensors. mdpi.comimist.ma These calculations are typically performed at the DFT level, for example, using the B3LYP functional with a suitable basis set. imist.maepstem.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com For complex molecules, these theoretical predictions can be crucial for correctly assigning the signals in ¹H and ¹³C NMR spectra. mdpi.comepstem.net The accuracy of these predictions can be further improved by using empirical scaling factors. github.io
| Carbon Atom | Experimental δ (ppm) | Calculated δ (GIAO/B3LYP) (ppm) |
|---|---|---|
| C1 | 152.03 | 155.45 |
| C2 | 148.84 | 151.21 |
| C3 | 144.62 | 147.89 |
| C11 (C=O) | 164.28 | 168.64 |
Reactivity and Stability Studies
Computational chemistry offers powerful tools to predict the reactivity and kinetic stability of a molecule. Through the application of Density Functional Theory (DFT), key electronic properties can be calculated to provide a quantitative understanding of a molecule's behavior in chemical reactions.
For the parent compound, 2-phenylbenzothiazole, and its derivatives, DFT calculations have been used to determine these properties. researchgate.net Based on these principles, the following global reactivity descriptors for Benzothiazole, 6-methoxy-2-phenyl- can be estimated and understood:
Electronegativity (χ): Represents the ability of the molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is calculated from the HOMO and LUMO energies. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. dergipark.org.tr
Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily the molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive. dergipark.org.tr
Electrophilicity Index (ω): This index quantifies the energy stabilization when the system acquires an additional electronic charge from the environment.
The introduction of the electron-donating 6-methoxy group is expected to raise the HOMO energy level compared to the unsubstituted 2-phenylbenzothiazole, likely leading to a smaller HOMO-LUMO gap and influencing the reactivity descriptors accordingly.
Table 1: Illustrative Global Reactivity Descriptors
This table presents conceptual values for global reactivity descriptors, calculated using the energies of frontier molecular orbitals (HOMO and LUMO). The values are typically derived from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) and provide a quantitative measure of the molecule's stability and reactivity. researchgate.netdergipark.org.tr
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. dergipark.org.tr |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. dergipark.org.tr |
| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. dergipark.org.tr |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Propensity to accept electrons. dergipark.org.tr |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. wisc.edunih.gov A key feature of NBO analysis is its ability to quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are fundamental to understanding molecular stability and electronic communication. researchgate.net
In Benzothiazole, 6-methoxy-2-phenyl-, significant intramolecular charge transfer (ICT) is expected. The molecule contains electron-donating (the methoxy (B1213986) group) and electron-accepting regions within its π-conjugated system. NBO analysis can elucidate this ICT by examining the delocalization of electron density from donor NBOs to acceptor NBOs. The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated via second-order perturbation theory. A large E(2) value indicates a strong electronic interaction and significant charge transfer.
For this molecule, key interactions would include:
Donation from the lone pair (n) of the methoxy oxygen into the π* anti-bonding orbitals of the benzothiazole ring.
Interactions between the π orbitals of the phenyl ring and the π* orbitals of the benzothiazole core.
These interactions lead to a delocalized electronic structure, where electron density is transferred from the methoxy-substituted part of the benzothiazole ring system towards the phenyl group, a phenomenon crucial for its potential optical properties. nih.gov
Table 2: NBO Analysis - Key Donor-Acceptor Interactions
This table illustrates the type of data obtained from an NBO analysis to study intramolecular charge transfer. The E(2) value quantifies the stabilization energy from the delocalization of electrons from a filled donor orbital to a vacant acceptor orbital. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (O) on Methoxy | π* (C-C) in Benzothiazole Ring | High | Resonance; charge delocalization from donor group. |
| π (C-C) in Benzothiazole Ring | π* (C-C) in Phenyl Ring | Moderate | π-conjugation across the molecule. |
| π (C-C) in Phenyl Ring | π* (C-C) in Benzothiazole Ring | Moderate | π-conjugation across the molecule. |
Non-Linear Optical (NLO) Properties Calculations
Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in photonics and optoelectronics. researchgate.net The NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. The polarization of the molecule in the presence of an electric field is described by its dipole moment, polarizability, and hyperpolarizabilities.
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. dergipark.org.tr The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These coefficients describe the response of the molecular charge distribution to an applied electric field.
Polarizability (α): Describes the linear response and the distortion of the electron cloud in an electric field.
First-Order Hyperpolarizability (β): Governs the second-order NLO response, such as second-harmonic generation (SHG). Molecules with significant NLO properties typically possess a large β value. researchgate.net
For a molecule to have a non-zero β value, it must lack a center of inversion. The structure of Benzothiazole, 6-methoxy-2-phenyl-, with its electron-donating methoxy group and π-conjugated system, suggests a significant intramolecular charge transfer character, which is a key requirement for a large second-order NLO response. Calculations are often performed using a finite-field approach, where the energy or dipole moment of the molecule is computed under various applied electric fields. dtic.mil The results are often compared to a standard reference material like urea (B33335) to gauge their potential. researchgate.net
Table 3: Calculated Non-Linear Optical (NLO) Properties
This table shows the typical NLO parameters calculated for a molecule using DFT methods. The magnitudes of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (βtot) are crucial for evaluating its potential as an NLO material. dergipark.org.trresearchgate.net
| Parameter | Description | Typical Units (esu) |
| μ | Dipole Moment | 10-18 |
| <α> | Mean Polarizability | 10-24 |
| βtot | Total First-Order Hyperpolarizability | 10-30 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide detailed electronic information on a static structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape and explore the influence of the environment (e.g., a solvent) on molecular structure and dynamics.
For Benzothiazole, 6-methoxy-2-phenyl-, a key flexible coordinate is the torsion angle around the single bond connecting the phenyl ring to the benzothiazole core. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (low-energy) conformations and the energy barriers between them.
Furthermore, by explicitly including solvent molecules (like water or an organic solvent) in the simulation box, one can study solvent effects. The solvent can influence the conformational preferences of the molecule through specific interactions like hydrogen bonding or general dielectric effects. By analyzing uncorrelated snapshots from the MD trajectory, representative structures of the molecule in its environment can be extracted. These structures can then be used for subsequent high-level quantum chemistry calculations (e.g., for NLO properties), providing a more realistic, ensemble-averaged view of the molecule's properties in solution. researchgate.net
Biological Interactions and Mechanistic Insights of Benzothiazole, 6 Methoxy 2 Phenyl Derivatives Non Clinical Focus
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For 6-methoxy-2-phenyl-benzothiazole derivatives, SAR studies have provided valuable insights into optimizing their interactions with biological targets.
Impact of Substitutions at the 6-Position (e.g., Methoxy (B1213986) Group) on Biological Interactions
The substitution at the 6-position of the benzothiazole (B30560) ring is a critical determinant of biological activity. benthamscience.com The presence of a methoxy group (-OCH3) at this position has been shown to enhance the potency of these compounds in various biological assays. pharmacyjournal.in
For instance, in the context of anticancer activity, the introduction of substituents into the benzothiazole nucleus is considered essential for antiproliferative effects. nih.gov Specifically, 6-methoxy-2-(4-nitrophenyl)benzo[d]thiazole and its derivatives have been synthesized and evaluated for their cytotoxic activities. ut.ac.ir One such derivative, N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide, demonstrated the most potent cytotoxic activity against the T47D breast cancer cell line. ut.ac.irut.ac.ir This suggests that the methoxy group contributes favorably to the anticancer properties of the 2-phenyl-benzothiazole scaffold.
Furthermore, studies on 3',4',5'-trimethoxybenzothiazole analogues revealed that a 6-methoxy substituent resulted in a potent inhibitor of the enzyme NQO2, with an IC50 value of 51 nM. nih.gov This highlights the positive influence of the 6-methoxy group on enzyme inhibitory activity. In another study, the presence of a methoxy group was found to lead to slightly better inhibitory activity compared to its hydroxyl counterparts in anticancer evaluations. ut.ac.ir
Conversely, the replacement of the methoxy group with other functionalities can modulate the biological response. For example, the presence of an amino protonated group at the 6-position was found to be essential for antiproliferative and antioxidant activities. nih.gov This indicates that while the methoxy group is beneficial, other substituents can also confer significant biological effects, often through different mechanisms.
Table 1: Impact of 6-Position Substitutions on Biological Activity
| Compound/Derivative | 6-Position Substituent | Biological Activity Noted | Reference |
| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | Methoxy (-OCH3) | Potent cytotoxic activity against T47D breast cancer cell line | ut.ac.irut.ac.ir |
| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazole | Methoxy (-OCH3) | Potent NQO2 inhibition (IC50 = 51 nM) | nih.gov |
| 6-ammonium-2-(2-hydroxy/methoxyphenyl)benzothiazoles | Amino protonated group (-NH3+) | Essential for antiproliferative and antioxidant activity | nih.gov |
| General 6-substituted derivatives | -OH, -CH3 | Boosts compound's potency | pharmacyjournal.in |
Influence of 2-Phenyl Substituent Modifications on Molecular Recognition and Activity
Modifications to the 2-phenyl substituent of the benzothiazole core significantly influence the molecule's interaction with biological targets. The nature and position of substituents on this phenyl ring can dramatically alter the compound's efficacy and selectivity.
For example, the introduction of a hydroxyl group into the 2-aryl moiety of the 2-arylbenzothiazole scaffold has been shown to significantly improve selectivity against tumor cell lines. nih.gov Specifically, a compound bearing a hydroxy group on the 2-arylbenzothiazole core showed promising antioxidative activity. nih.gov In another instance, 2-(4-hydroxy)-6-hydroxybenzothiazole was the most active among the tested benzothiazoles for estrogen receptor binding affinity. aston.ac.uk
The presence of phenyl and substituted phenyl groups at the second position is also associated with anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in The acetylation of an amino group on the 2-phenyl ring markedly increased cytotoxic activity. ut.ac.ir However, the introduction of a bromine atom into the 2-aryl residue decreased the potency of the target compounds. ut.ac.ir
In the context of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of fluoro-, chloro-, bromo-, methyl-, or methoxy- groups in the ortho position of the 2-phenyl ring yielded several potent dual inhibitors. nih.gov This demonstrates the nuanced effects of substituent positioning on molecular activity.
Table 2: Influence of 2-Phenyl Substitutions on Biological Activity
| 2-Phenyl Substituent Modification | Observed Biological Effect | Reference |
| Introduction of a hydroxyl group | Improved selectivity against tumor cell lines; promising antioxidative activity | nih.gov |
| 4-hydroxy group | Highest estrogen receptor binding affinity among tested compounds | aston.ac.uk |
| Acetylation of an amino group | Markedly increased cytotoxic activity | ut.ac.ir |
| Introduction of a bromine atom | Decreased cytotoxic potency | ut.ac.ir |
| Ortho-positional fluoro, chloro, bromo, methyl, or methoxy groups | Potent dual inhibition of sEH and FAAH | nih.gov |
Role of Electron-Donating and Electron-Withdrawing Groups on Biological Efficacy
The electronic properties of substituents on the 2-phenyl-benzothiazole scaffold, whether they are electron-donating or electron-withdrawing, play a pivotal role in determining biological efficacy.
Electron-donating groups, such as methoxy (-OCH3), have been shown to be beneficial. For instance, the presence of a methoxy group on the 2-phenyl ring led to slightly better inhibitory activity in anticancer assays compared to hydroxyl-containing counterparts. ut.ac.ir
On the other hand, electron-withdrawing groups can also enhance biological activity. In the development of dual sEH/FAAH inhibitors, the introduction of a strongly electron-withdrawing trifluoromethyl group at the ortho and para positions of the 2-phenyl ring was well-tolerated by the target enzymes. nih.govescholarship.orgnih.gov Similarly, a nitro group, another strong electron-withdrawing group, was also investigated. nih.gov
The strategic placement of these groups is critical. For instance, in a series of benzothiazole-phenyl analogs, the trifluoromethyl group in the ortho position of the 2-phenyl ring led to high potencies for both sEH and FAAH enzymes, highlighting the complex interplay between substituent electronics and their position on the aromatic ring. nih.gov
Biochemical Target Identification and Mechanistic Elucidation
Understanding the specific biochemical targets of 6-methoxy-2-phenyl-benzothiazole derivatives is key to elucidating their mechanisms of action. Research has identified several microbial and enzymatic targets for this class of compounds.
Inhibition of Microbial Targets (e.g., DprE1 Protein in M. tuberculosis)
Benzothiazole derivatives have emerged as potent agents against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. A key target for these compounds is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-tubercular drugs. nih.govnih.gov
Several benzothiazole-based small molecules have shown significant potency against various microbes. nih.gov Specifically, certain benzothiazole derivatives have been identified as selective inhibitors of DprE1. nih.gov For example, bis-benzothiazole amides have been developed as noncovalent DprE1 inhibitors, with some compounds demonstrating remarkable antitubercular activity with low minimum inhibitory concentrations (MIC). nih.gov In silico docking studies suggest that these compounds form strong noncovalent interactions within the active site of DprE1. nih.gov
Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase)
Derivatives of benzothiazole have also been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov These enzymes are involved in the breakdown of complex carbohydrates into simple sugars, and their inhibition is a therapeutic strategy for managing diabetes mellitus. nih.gov
While direct studies on 6-methoxy-2-phenyl-benzothiazole are limited in this specific context, related heterocyclic structures have shown promise. For example, some thiazolidinone-based indole (B1671886) derivatives have been identified as potent inhibitors of both α-amylase and α-glucosidase. nih.gov Structure-activity relationships in these studies revealed that the presence of hydroxyl groups enhanced inhibitory activity, while methoxy substituents could lead to steric hindrance and reduced potential. nih.gov This suggests that while the core benzothiazole structure is promising, the nature of its substituents is critical for effective inhibition of these enzymes.
Modulation of Cellular Pathways (e.g., NAD+ Salvage Pathway, Apoptosis Induction in Cell Lines)
The interaction of 6-methoxy-2-phenyl-benzothiazole derivatives with cellular machinery often leads to the modulation of critical pathways involved in cell survival and proliferation. Malignant cells, for instance, exhibit a higher turnover rate of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) compared to normal cells, making the NAD+ salvage pathway an attractive target for therapeutic intervention. nih.gov While direct studies on 6-methoxy-2-phenyl-benzothiazole's effect on the NAD+ salvage pathway are specific, the broader class of benzothiazoles is known to interfere with metabolic pathways crucial for cancer cell survival. Inhibition of key enzymes in this pathway, such as Nampt, has been shown to trigger cytotoxicity in cancer cells. nih.gov
A more extensively documented cellular outcome of treatment with benzothiazole derivatives is the induction of apoptosis. frontiersin.orgplos.org Research demonstrates that these compounds can trigger programmed cell death through the intrinsic, or mitochondrial, pathway. frontiersin.orgplos.org This process is characterized by several key events:
Alteration of Bcl-2 Family Proteins: Studies show that active benzothiazole derivatives can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2. plos.org
Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio compromises the integrity of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. frontiersin.orgplos.org
Caspase Activation: The released cytochrome c activates a cascade of cysteine proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a common finding. plos.org The activation of caspase-3 ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis, such as DNA degradation and the formation of apoptotic bodies. frontiersin.org
For example, a novel benzothiazole derivative, YLT322, was found to induce apoptosis in HepG2 cells in a dose- and time-dependent manner, associated with the activation of caspases-3 and -9, but not caspase-8, confirming the involvement of the mitochondrial pathway. plos.org Similarly, another derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was shown to induce apoptosis in colorectal cancer cells by promoting the accumulation of reactive oxygen species (ROS), which in turn leads to the loss of mitochondrial transmembrane potential. frontiersin.org
Ligand-Biomolecule Interaction Studies
To elucidate the mechanisms of action at a molecular level, computational and in vitro binding studies are employed. These investigations provide insights into how 6-methoxy-2-phenyl-benzothiazole derivatives interact with their biological targets.
Molecular Docking and Dynamics Simulations for Binding Affinity and Mode of Action
Molecular docking and dynamics simulations are powerful in silico tools used to predict the binding affinity and interaction patterns of ligands with target biomolecules. For benzothiazole derivatives, these studies have been crucial in identifying potential enzyme targets and understanding the structural basis for their activity. biointerfaceresearch.comnih.gov
Docking studies have shown that benzothiazole derivatives can fit into the active sites of various enzymes. For instance, research on benzothiazole-thiazole hybrids as p56lck inhibitors revealed that these compounds could bind to the ATP binding site of the protein kinase, a common strategy for inhibiting kinase activity in cancer. biointerfaceresearch.com Similarly, docking simulations of benzothiazole derivatives against E. coli MurB, an enzyme involved in bacterial cell wall synthesis, and 14α-lanosterol demethylase, a key fungal enzyme, have helped to explain their antimicrobial mechanisms. nih.gov These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. nih.gov
For example, a docking study of designed benzothiazole derivatives against GABA-aminotransferase (GABA-AT), a target for anticonvulsant agents, identified several compounds with excellent MolDock scores, ranging from -104.23 to -121.56, compared to standard drugs like phenytoin (B1677684) (-73.63) and carbamazepine (B1668303) (-62.45). wjarr.com The high scores and multiple hydrogen bond interactions observed in the simulations affirmed the potential of these derivatives as potent inhibitors. wjarr.com
Table 1: Example of Molecular Docking Scores for Benzothiazole Derivatives against GABA-AT
In Vitro Binding Assays (e.g., Fluorescence Quenching Studies with DNA/Proteins)
In vitro binding assays provide experimental validation for the interactions predicted by computational models. The intrinsic fluorescent properties of the 2-phenylbenzothiazole (B1203474) scaffold make it particularly suitable for techniques like fluorescence quenching studies. mdpi.com These derivatives often exhibit phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which is sensitive to the molecular environment. mdpi.com
When a fluorescent molecule like a 6-methoxy-2-phenyl-benzothiazole derivative binds to a biomolecule such as a protein or DNA, changes in its fluorescence emission (intensity, wavelength) can be observed. This change, or quenching, can be used to quantify the binding affinity (binding constant) and determine the number of binding sites. These studies confirm the direct interaction between the benzothiazole derivative and its biological target, providing crucial data for understanding its mechanism of action.
Investigation of Specific Biological Activities (Limited to in vitro and Animal Studies for Mechanistic Understanding)
The versatile benzothiazole scaffold, particularly when substituted with methoxy and phenyl groups, has been shown to possess a range of biological activities in non-clinical studies.
Antimicrobial and Antifungal Activity Studies on Microbial Strains
Derivatives of 6-methoxy-2-phenyl-benzothiazole have demonstrated significant antimicrobial and antifungal properties. nih.govnih.gov Studies have shown activity against a variety of microbial strains, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govnih.gov
For example, certain methoxy-substituted benzothiazole derivatives have been synthesized and screened for antifungal activity against Aspergillus niger. researchgate.netjgpt.co.in Compounds K-05 and K-06 from one study were found to be the most active, showing potent inhibition of fungal growth. researchgate.netjgpt.co.in In other studies, heteroarylated benzothiazoles showed good antifungal activity with Minimum Inhibitory Concentration (MIC) values as low as 0.06 mg/mL, which was superior to reference drugs like ketoconazole (B1673606) and bifonazole. nih.gov
Antibacterial evaluations have also yielded promising results. While some derivatives show only modest activity, others have been identified as potent agents. nih.gov For instance, certain benzothiazole derivatives displayed significant inhibitory activity against E. coli, with MIC values ranging from 25 to 100 µg/mL. nih.gov The mechanism for this antimicrobial action has been linked to the inhibition of essential microbial enzymes like dihydroorotase, leading to leakage of DNA and protein from the microbial cells. nih.gov
Table 2: Example of Antifungal Activity of Methoxy-Substituted Benzothiazoles against Aspergillus niger
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant potential of 6-methoxy-2-phenyl-benzothiazole derivatives has been investigated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. nih.govnih.gov These compounds have shown an ability to scavenge free radicals, which is a key mechanism in mitigating oxidative stress. nih.gov
The structure-activity relationship suggests that the presence and position of substituents on the benzothiazole core are critical for antioxidant activity. For example, a study on 6-substituted-2-arylbenzothiazoles found that a hydroxy group on the 2-aryl moiety, combined with an ammonium (B1175870) group at the C-6 position of the benzothiazole ring, resulted in the most promising antioxidative activity. nih.gov This activity is believed to be exerted through the modulation of reactive oxygen species (ROS) levels. nih.gov The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is central to their radical scavenging mechanism.
Anti-inflammatory and Analgesic Research in Pre-Clinical Models
Derivatives of 6-methoxy-2-phenyl-benzothiazole have been investigated for their potential to modulate key pathways involved in inflammation and pain. Research in preclinical models has focused on their ability to inhibit enzymes that play a crucial role in the inflammatory cascade and nociceptive signaling.
One area of investigation involves the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The inhibition of sEH increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH inhibition enhances the effects of endogenous cannabinoids. A study on benzothiazole-phenyl analogs identified compounds with a methoxy group substitution on the phenyl ring as potent dual inhibitors of human sEH and FAAH. malariaworld.org These derivatives were shown to alleviate acute inflammatory pain in rat models, with efficacy comparable to the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. malariaworld.org The analgesic effects are achieved without depressing voluntary locomotor activity in rats, a common side effect of opioid analgesics. nih.gov
Another target of interest for the anti-inflammatory potential of these derivatives is the enzyme NRH:quinone oxidoreductase 2 (NQO2). Inhibition of NQO2 is being explored as a therapeutic strategy for conditions involving inflammation and oxidative stress. In a study focused on developing NQO2 inhibitors based on a benzothiazole scaffold, a series of 2-phenyl-benzothiazole derivatives were synthesized and evaluated. Notably, a derivative featuring a 6-methoxy group on the benzothiazole ring and a 3',4',5'-trimethoxy substitution on the 2-phenyl ring demonstrated significant inhibitory activity against NQO2.
Table 1: Inhibitory Activity of a 6-methoxy-2-phenyl-benzothiazole Derivative against NQO2
| Compound Name | Structure | Target Enzyme | IC₅₀ (nM) |
| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazole | 6-methoxy substitution on the benzothiazole ring and 3',4',5'-trimethoxy substitution on the 2-phenyl ring | NQO2 | 51 |
IC₅₀: The half maximal inhibitory concentration, indicating the concentration of a substance needed to inhibit a biological process by half.
The analgesic properties of benzothiazole derivatives have also been explored through other mechanisms. A series of 6-substituted-2(3H)-benzothiazolones were synthesized and evaluated for their analgesic effects in various in vivo models, including acetic acid-induced writhing and carrageenan-induced hyperalgesia. While not all derivatives contained a 2-phenyl group, this study highlights the potential of the substituted benzothiazole core in developing new analgesic agents.
Applications in Materials Science and Other Scientific Domains
Organic Electronics and Optoelectronic Materials
The tunable photophysical properties of 2-phenyl-benzothiazole derivatives, including those with methoxy (B1213986) substitutions, make them valuable components in the development of organic electronic and optoelectronic devices.
Application in Organic Light-Emitting Diodes (OLEDs) and Display Technologies
While direct studies on 6-methoxy-2-phenyl-benzothiazole as a primary emitter in OLEDs are not extensively documented, research on closely related compounds highlights the potential of this structural motif. The introduction of substituents at the 6-position of the 2-phenyl-benzothiazole core is a known strategy to tune the emission color and efficiency of the resulting materials.
Theoretical studies on other benzothiazole (B30560) derivatives for OLED applications have shown that the electronic and optical properties can be finely tuned through structural modifications. For example, the introduction of different core groups between two benzothiazole units can alter the ionization potential and electron affinity, which are crucial parameters for charge injection in OLEDs. These findings suggest that the 6-methoxy-2-phenyl-benzothiazole scaffold can be a valuable building block for creating novel and efficient OLED materials.
Development of Fluorescent Probes and Sensors (excluding in vivo human imaging)
Benzothiazole derivatives are widely recognized for their fluorescent properties and have been extensively developed as probes and sensors for various analytes and environmental conditions. The fluorescence characteristics, such as emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment.
Methoxyquinolone-benzothiazole hybrids have been synthesized and shown to exhibit aggregation-induced emission (AIE) properties. These compounds have broad Stokes shifts, with emission maxima varying with solvent polarity, indicating their potential as environmental sensors. For example, one such hybrid displayed emission peaks ranging from 512 nm to 590 nm in different solvents. This solvatochromic behavior is a desirable feature for fluorescent sensors.
Furthermore, cycloplatinated complexes based on 2-phenylbenzothiazole (B1203474) ligands have been shown to exhibit simultaneous fluorescence and phosphorescence in fluid solutions. nih.gov The emission can be modulated by factors such as concentration, leading to aggregation-induced luminescence, and by the presence of acids, demonstrating their potential as chemical sensors. nih.gov The behavior of a dimethylamino-substituted 2-phenylbenzothiazole complex towards para-toluenesulfonic acid, for instance, showed a clear and reversible change in its emission properties upon protonation. nih.gov This principle could be extended to 6-methoxy-2-phenyl-benzothiazole for the design of novel fluorescent probes.
Use in Photovoltaic Cells and Memory Devices
The application of the specific compound 6-methoxy-2-phenyl-benzothiazole in photovoltaic cells and memory devices is not well-documented in the reviewed literature. However, the broader class of benzothiazole and benzothiadiazole derivatives has been explored for these applications, suggesting potential avenues for future research.
In the context of dye-sensitized solar cells (DSSCs), organic dyes based on a D-π-A (donor-π-acceptor) architecture are common. Benzothiadiazole is a strong electron-accepting moiety and has been incorporated into the backbone of polymers for use in organic photovoltaic devices. These materials often exhibit wide absorption bands and good photochemical stability. While specific efficiency data for a 6-methoxy-2-phenyl-benzothiazole-based dye is unavailable, the general principles of DSSC design indicate that the electronic properties of this compound could be tuned for such applications.
Regarding memory devices, certain organic materials with switchable electronic states are being investigated for data storage. While there is no direct evidence of 6-methoxy-2-phenyl-benzothiazole being used in this capacity, the field of optical data storage is an active area of research for various organic chromophores.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and processing. The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system.
Design and Synthesis of Benzothiazole Chromophores with High Hyperpolarizability
Computational studies have been instrumental in predicting the NLO properties of various benzothiazole derivatives. The first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter in the design of new NLO materials.
Theoretical investigations on substituted benzothiazole derivatives have shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance the hyperpolarizability. For example, a computational study of various 2-substituted benzothiazoles revealed a wide range of hyperpolarizability values depending on the substituent on the phenyl ring. In one study, a derivative with a para-methoxy phenyl group attached to the benzothiazole ring (similar in structure to the compound of interest) was calculated to have a hyperpolarizability value of 153.51 Hartree. In contrast, a derivative with two electron-withdrawing trifluoromethyl (-CF3) groups at the meta positions of the phenyl ring exhibited a much higher hyperpolarizability of 3825.91 Hartree. This highlights the profound impact of substituent effects on NLO properties.
The following table summarizes the calculated hyperpolarizability of some 2-phenyl-benzothiazole derivatives from a computational study:
| Compound (Substituent on Phenyl Ring) | Hyperpolarizability (βo) in Hartree |
| p-OCH3 | 153.51 |
| p-Cl | Not specified |
| m,m-di-CF3 | 3825.91 |
| Unsubstituted | Not specified |
Data from a computational study on benzothiazole derivatives. The values are for related compounds and not the specific 6-methoxy-2-phenyl-benzothiazole.
Investigation of Their Potential in Optical Data Storage
The application of benzothiazole derivatives in optical data storage is an emerging area of research. Materials with large NLO responses can be used to modulate the properties of light, a principle that can be harnessed for writing and reading data. Azo dyes containing the benzothiazole moiety have been noted for their versatile applications, including in optical data storage and non-linear optics. nist.gov While specific research on 6-methoxy-2-phenyl-benzothiazole for this purpose is limited, the fundamental properties of related chromophores suggest that it could be a component in the design of new materials for this advanced application.
Liquid Crystalline Materials and Opto-Electrical Properties
Derivatives of 6-methoxy-2-phenyl-benzothiazole have been synthesized and studied for their liquid crystalline properties. The introduction of a methoxy group at the 6-position of the benzothiazole ring has been shown to influence the mesomorphic behavior of these compounds.
In one study, two homologous series of mesogenic compounds containing a 6-methoxybenzothiazole (B1296504) ring were synthesized. ias.ac.in The first series, 2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazoles, exhibited nematic mesophases, with a smectic A mesophase appearing in longer chain derivatives. ias.ac.in The second series, 2-[4′-(4″-n-alkoxy-benzoyloxy)phenylazo]-6-methoxybenzothiazoles, showed an enantiotropic nematic mesophase across all its members. ias.ac.in These findings highlight the role of the 6-methoxy substituent in modulating the liquid crystalline phases. ias.ac.in
Another series of calamitic liquid crystals, 6-methoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles, also demonstrated liquid crystalline behavior. While short-chain derivatives were non-mesogenic, members with longer alkanoyloxy chains exhibited an enantiotropic nematic phase, with a smectic C phase emerging from the decanoyloxy derivative onwards. researchgate.net The presence of the terminal methoxy group, in conjunction with the benzothiazole core and a Schiff base linkage, contributes to these mesomorphic properties. researchgate.net
The unique properties of liquid crystals have led to their extensive application in technologies like liquid-crystal displays (LCDs) and thermochromic materials. The design of new thermotropic liquid crystals often involves a mesogenic core, terminal groups, and a flexible terminal chain, with the molecular structure of the core playing a crucial role in determining the liquid-crystal phase behavior.
The optical properties of fluorinated liquid crystals have also been a subject of interest. nih.gov The introduction of a lateral fluorine atom can significantly impact the mesomeric and optical properties of these materials, influencing factors like melting and phase transition temperatures, dipole moment, and dielectric anisotropy. nih.gov
Table 1: Mesomorphic Properties of 6-methoxy-2-phenyl-benzothiazole Derivatives
| Series | Derivative | Observed Mesophases |
| 2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazoles | n-butyloxy to n-tetradecyloxy | Nematic |
| 2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazoles | n-dodecyloxy onwards | Nematic, Smectic A (monotropic) |
| 2-[4′-(4″-n-alkoxy-benzoyloxy)phenylazo]-6-methoxybenzothiazoles | All members | Nematic (enantiotropic) |
| 6-methoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles | n = 2, 3 | Non-mesogenic |
| 6-methoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles | n = 4-18 | Nematic (enantiotropic) |
| 6-methoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles | n = 10-18 | Nematic, Smectic C |
Catalysis and Photocatalysis
Benzothiazole derivatives, including 6-methoxy-2-phenyl-benzothiazole, are valuable ligands in the field of transition metal catalysis. Their ability to coordinate with metal centers allows for the creation of catalysts with unique electronic and steric properties, which can drive a variety of chemical transformations. rsc.org The 2-phenylbenzothiazole (pbt) fragment is a notable chromophore, and its derivatives are widely used as building blocks in organometallic chemistry due to their interesting photophysical properties and ease of synthesis. mdpi.com
Recent research has focused on developing new cyclometalated Platinum(II) complexes with 2-phenylbenzothiazole and picolinate (B1231196) ligands. nih.govnih.gov These complexes have shown potential in modulating solid-state packing through hydrogen bonding interactions, leading to different aggregation degrees and photophysical properties. nih.govnih.gov The development of novel, sterically bulky N-heterocyclic carbene (NHC) ligands has also been a significant area of research, with these ligands showing promise in a broad range of catalytic reactions. rutgers.edu
The application of benzothiazole derivatives in photocatalysis is a growing area of interest. These compounds can act as organic photosensitizers, absorbing light and promoting chemical reactions. acs.org Poly(benzothiadiazoles) and their derivatives have emerged as a non-toxic and environmentally friendly alternative to traditional catalytic systems, capable of catalyzing various organic photoredox reactions under visible light. acs.org
Research has shown that benzothiadiazole-based covalent organic frameworks (COFs) can exhibit high photocatalytic activity for hydrogen generation. rsc.org The structural design of these photocatalysts plays a crucial role in their efficiency. acs.org Furthermore, 2-(2-aminophenyl)benzothiazole and its derivatives have been studied for their potential as tunable organic photocatalysts in reactions like [2+2] photocycloadditions. researchgate.net The degradation of pollutants like 2-phenylphenol (B1666276) can also be photocatalyzed by materials like TiO2 and ZnO, with the main degradation pathway involving hydroxyl radicals. researchgate.net
Corrosion Inhibition Studies and Mechanisms
Benzothiazole derivatives have been investigated as effective corrosion inhibitors for various metals and alloys. Their mechanism of action typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that hinders the corrosion process.
Studies have shown that Schiff bases derived from 6-methoxybenzothiazole can provide significant corrosion protection for mild steel in acidic environments. researchgate.net For instance, N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-methoxyphenyl) methanimine (B1209239) (MTMM) exhibited an inhibition efficiency of 96.3% at an optimal concentration. researchgate.net The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net
The effectiveness of these inhibitors is influenced by their concentration and the presence of various substituents. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.netresearchgate.net
Table 2: Corrosion Inhibition Efficiency of Benzothiazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |
| N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-methoxyphenyl) methanimine (MTMM) | Mild Steel | 0.5 M H2SO4 | 96.3 | Langmuir |
| 2-Methoxy-4-(4-(((6-nitrobenzothiazol-2-yl)amino)methyl)-1-phenyl-1H-pyrazol-3-yl)phenol (PA-2A-6N-BT) | L80 Steel | 1 M HCl | 94.60 (Tafel), 93.85 (EIS) | Langmuir |
| 2-Phenylbenzimidazole | X70 Steel | 1 M HCl | >90 at 5 mM | Langmuir |
Agrochemical and Industrial Applications
Benzothiazole derivatives have shown significant potential in the field of agrochemicals, particularly as fungicides and herbicides. The core benzothiazole structure is present in several existing herbicides, such as mefenacet (B1676149) and benazolin. nih.gov
Recent research has focused on synthesizing new derivatives to explore their structure-activity relationships. For example, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, synthesized from 6-methoxybenzothiazole-2-one, exhibited potent herbicidal activity against both broad-leaf and grass weeds. nih.gov The study found that the presence of a trifluoromethyl group at the 5-position of the pyridine (B92270) ring was crucial for this activity. nih.gov
In terms of fungicidal activity, methoxy-substituted benzothiazole derivatives have been synthesized and screened against various fungi. researchgate.net Certain derivatives showed potent activity against Aspergillus niger. researchgate.net The development of new N,O-acetals from 2-amino-methylbenzothiazole has also yielded compounds with good herbicidal activity against both dicotyledon and monocotyledon weeds. nih.gov
Table 3: Agrochemical Activity of Benzothiazole Derivatives
| Compound Type | Target Organism | Key Findings |
| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives | Broad-leaf and grass weeds | Potent herbicidal activity; trifluoromethyl group at pyridine 5-position is essential. nih.gov |
| Methoxy substituted benzothiazole derivatives | Aspergillus niger | Potent antifungal activity. researchgate.net |
| Benzothiazole N,O-acetals | Dicotyledon and monocotyledon weeds | Good herbicidal activity. nih.gov |
Application as Dyes and Industrial Intermediates
The benzothiazole scaffold, particularly the 2-phenylbenzothiazole framework, is a significant chromophore that contributes to the vibrant color and unique photophysical properties of various dyes. The introduction of substituents, such as a methoxy group at the 6-position, can further modulate these characteristics, making 6-methoxy-2-phenylbenzothiazole and its precursors valuable compounds in the dye industry and as intermediates for the synthesis of other industrially relevant molecules.
The core structure of 2-phenylbenzothiazole is recognized for its interesting photophysical properties, which are foundational to its use in developing dyes and functional materials. mdpi.com Derivatives of this compound are widely employed as building blocks in both organic and organometallic chemistry due to the ease of their synthesis and the low cost of starting materials. mdpi.com
While direct applications of 6-methoxy-2-phenylbenzothiazole as a standalone dye are not extensively documented in publicly available literature, its structural motif is integral to more complex dye structures. More prominently, its precursor, 2-amino-6-methoxybenzothiazole (B104352), serves as a key intermediate in the synthesis of several commercial cationic dyes.
Role as a Dye Intermediate
The compound 2-amino-6-methoxybenzothiazole is a well-established dye intermediate. qinmuchem.com It is a foundational component for the production of cationic dyes such as Cationic Brilliant Blue RL and Cationic Yellow 2RL. qinmuchem.com Furthermore, it is utilized in the preparation of 6-methoxy-3-methylbenzothiazol hydrazone, which is a precursor for Cationic Yellow GL. qinmuchem.com The synthesis of azo dyes, a major class of industrial colorants, often involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. unb.canih.govnih.govcuhk.edu.hk In this context, 2-amino-6-methoxybenzothiazole can be diazotized and coupled with various aromatic compounds to produce a range of brightly colored azo dyes. nih.gov The general process for creating azo dyes involves a two-step reaction: the formation of an aromatic diazonium ion from an aniline (B41778) derivative and the subsequent coupling of this ion with an aromatic compound. unb.ca
Research has demonstrated the synthesis of mesogenic (liquid crystal) azo dyes derived from 2-amino-6-methoxybenzothiazole. For instance, 2-(4′-hydroxyphenylazo)-6-methoxybenzothiazole was synthesized by the diazotization of 2-amino-6-methoxybenzothiazole, followed by coupling with phenol (B47542). researchgate.net This azo derivative serves as a backbone for creating homologous series of liquid crystals with varying alkoxy chain lengths, which exhibit nematic and smectic mesophases. researchgate.net
The following table summarizes the role of 2-amino-6-methoxybenzothiazole as a dye intermediate:
| Intermediate | Resulting Dye/Product | Dye Class |
| 2-Amino-6-methoxybenzothiazole | Cationic Brilliant Blue RL | Cationic Dye |
| 2-Amino-6-methoxybenzothiazole | Cationic Yellow 2RL | Cationic Dye |
| 2-Amino-6-methoxybenzothiazole | 6-Methoxy-3-methylbenzothiazol hydrazone (precursor for Cationic Yellow GL) | Cationic Dye Precursor |
| 2-Amino-6-methoxybenzothiazole | 2-(4′-Hydroxyphenylazo)-6-methoxybenzothiazole | Azo Dye/Liquid Crystal Intermediate |
Industrial Intermediate for Advanced Materials
Beyond the realm of traditional dyes, derivatives of 6-methoxy-2-phenylbenzothiazole are utilized in the development of advanced materials. For example, 6-methoxy-2-(4-nitrophenyl)benzothiazole is a compound used in the creation of specialized polymers and dyes. The broader family of 2-phenylbenzothiazole derivatives finds application in various high-tech areas due to their luminescent properties. They are investigated for use in light-emitting processes, sensors, and as fluorescent probes in biological imaging. mdpi.com The presence of the methoxy group can enhance these properties, making 6-methoxy-2-phenylbenzothiazole a valuable scaffold for such applications.
The following table outlines the properties and applications of a key derivative:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| 6-Methoxy-2-(4-nitrophenyl)benzothiazole | C₁₄H₁₀N₂O₃S | 286.31 | Intermediate for advanced polymers and dyes; potential as a fluorescent probe. |
Future Research Directions and Emerging Paradigms for Benzothiazole, 6 Methoxy 2 Phenyl
Development of Novel and Efficient Green Synthetic Pathways
The development of environmentally benign synthetic methods for benzothiazole (B30560) derivatives is a key area of ongoing research. nih.gov Traditional methods often involve harsh reaction conditions, prompting the exploration of greener alternatives. mdpi.com Recent advancements include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com Another promising approach involves the use of catalysts like copper sulfate (B86663) in aqueous media, offering an easy, efficient, and simple protocol with the advantages of using green solvents like water and glycerol (B35011).
Researchers are also investigating one-pot synthesis strategies and the use of heterogeneous catalysts, such as SnP₂O₇, which can be reused multiple times without a significant loss of activity. mdpi.com The condensation of 2-aminothiophenols with various aromatic aldehydes remains a common and effective method for synthesizing 2-phenylbenzothiazole (B1203474) derivatives. mdpi.comnih.gov Future work will likely focus on optimizing these green protocols, exploring new catalytic systems, and expanding the substrate scope to create a wider array of derivatives with minimal environmental impact. nih.govmdpi.com
Advanced Computational Design of Derivatives with Tailored Properties
Computational modeling and in silico studies are becoming indispensable tools for the rational design of novel benzothiazole derivatives with specific, tailored properties. These methods allow for the prediction of how structural modifications will influence biological activity, such as anticancer or antimicrobial effects. For instance, in silico analyses have been used to study the interaction of benzothiazole hybrids with biological targets like VEGFR-2, providing insights into their binding modes and inhibitory potential. tandfonline.com
By employing techniques like pharmacophore modeling and virtual screening, researchers can identify promising lead compounds for further synthesis and biological evaluation. tandfonline.com This computational-first approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening of large compound libraries. Future research will likely see the integration of more sophisticated computational models, including machine learning and artificial intelligence, to predict not only the efficacy but also the pharmacokinetic and toxicological profiles of new 6-methoxy-2-phenyl-benzothiazole derivatives.
Exploration of Supramolecular Chemistry and Self-Assembly of Benzothiazole Architectures
The ability of benzothiazole derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for supramolecular chemistry and the construction of self-assembling architectures. mdpi.com The planar structure of the 2-phenylbenzothiazole core facilitates these interactions, leading to the formation of ordered structures with unique photophysical properties. mdpi.com
Recent studies have shown that methoxyquinolone-benzothiazole hybrids can form dimeric structures through C-H···O interactions, which then stack via slipped π-π interactions. mdpi.com These self-assembled structures can exhibit interesting phenomena like aggregation-induced emission (AIE), where the molecules become highly fluorescent in the aggregated state. Future investigations will likely focus on controlling the self-assembly process to create novel materials with tailored optical and electronic properties for applications in sensing, light-emitting devices, and bioimaging. mdpi.commdpi.com
Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality
The incorporation of benzothiazole derivatives into hybrid organic-inorganic materials is an emerging area with the potential to create multifunctional materials with enhanced properties. researchgate.netmdpi.comnih.gov These hybrid materials combine the desirable characteristics of both organic components (like the processability and functionality of benzothiazoles) and inorganic components (such as the thermal stability and mechanical strength of inorganic frameworks). nih.govcsic.es
Hybrid materials are broadly classified into two classes based on the nature of the interaction between the organic and inorganic components: Class I materials involve weak interactions like van der Waals forces or hydrogen bonds, while Class II materials feature strong covalent or ionic-covalent bonds. researchgate.net The synergy between the components in these nanocomposites can lead to properties that are not simply the sum of their individual parts. nih.gov For example, organic-inorganic hybrid perovskites have shown great promise in the field of photovoltaics, achieving high power conversion efficiencies and improved stability. researchgate.net Future research in this area will likely explore the integration of 6-methoxy-2-phenyl-benzothiazole into various inorganic matrices, such as metal-organic frameworks (MOFs), silica (B1680970), or perovskites, to develop advanced materials for applications in catalysis, sensing, and energy. nih.govcsic.esresearchgate.net
Deepening Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques
A thorough understanding of how 6-methoxy-2-phenyl-benzothiazole and its derivatives interact with biological targets at a molecular level is crucial for the development of effective therapeutic agents. Advanced biophysical techniques are instrumental in elucidating these mechanisms. frontiersin.org
Techniques such as Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic data on binding interactions, including changes in enthalpy and entropy. frontiersin.org Fluorescence-based methods, like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are highly sensitive for studying protein-ligand interactions. frontiersin.org Surface Plasmon Resonance (SPR) is another powerful label-free technique that can determine the kinetics of binding and dissociation. frontiersin.org
Future research will leverage these and other advanced techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structural information of benzothiazole derivatives in complex with their biological targets. This detailed mechanistic insight will guide the rational design of next-generation compounds with improved potency and selectivity.
Expanding Applications in Energy Conversion and Storage Technologies
While much of the research on 6-methoxy-2-phenyl-benzothiazole has focused on its biological activities, its inherent electronic and photophysical properties suggest potential applications in the field of energy conversion and storage. The 2-phenylbenzothiazole fragment is a known chromophore, and its derivatives have been explored as building blocks in organic and organometallic chemistry for their interesting photophysical properties. mdpi.com
The development of organic-inorganic hybrid materials incorporating benzothiazoles opens up possibilities for their use in solar cells. mdpi.comresearchgate.net For instance, quasi-2D perovskite solar cells have demonstrated high photoelectric conversion efficiencies and enhanced stability. researchgate.net The tunable electronic properties of benzothiazole derivatives make them candidates for use as sensitizers in dye-sensitized solar cells or as components in organic light-emitting diodes (OLEDs). Furthermore, the ability to form stable, ordered structures through self-assembly could be exploited in the design of organic field-effect transistors (OFETs). mdpi.com Future work in this area will involve the synthesis and characterization of novel 6-methoxy-2-phenyl-benzothiazole derivatives specifically designed for these energy-related applications, focusing on optimizing their light absorption, charge transport, and stability.
Q & A
Basic Research Questions
Q. What are the common synthetic protocols for 6-methoxy-2-phenylbenzothiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of 2-aminothiophenol with aldehydes. Sodium hydrosulfite (Na₂S₂O₄) is a preferred oxidizing agent due to its efficiency in forming the benzothiazole core . Catalyst-free conditions (e.g., for derivatives like 4b, 4e, and 4f) are also viable, reducing side reactions and simplifying purification . Solvent choice (e.g., ethanol or water) and reflux conditions are critical for optimizing yield, as demonstrated in studies achieving >75% purity via HPLC .
Q. How can structural characterization of 6-methoxy-2-phenylbenzothiazole derivatives be systematically performed?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm methoxy (-OCH₃) and phenyl substituents via chemical shifts (e.g., δ 3.8–4.0 ppm for OCH₃) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions, as shown for related benzothiazoles with planar benzothiazole cores (max. deviation <0.045 Å) .
Q. What pharmacological activities are associated with 6-methoxy-2-phenylbenzothiazole, and how are these evaluated in vitro?
- Methodological Answer : Key activities include:
- Anticancer : Assess via MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range) .
- Antifungal : Use broth microdilution (MIC values) against Candida spp. .
- Enzyme Inhibition : Screen α-glucosidase or α-amylase inhibition (IC₅₀) for diabetes research .
- Fluorescence : Measure emission spectra (e.g., λₑₓ = 330 nm in methanol) for probe development .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 6-methoxy-2-phenylbenzothiazole for anticancer activity?
- Methodological Answer :
- Substituent Analysis : Introduce hydrophobic groups (e.g., -CF₃, -Cl) at the 2-aryl position to enhance membrane permeability, as shown by GQSAR models .
- Scaffold Hybridization : Fuse with imidazole (e.g., imidazo[2,1-b]benzothiazoles) to improve binding to kinases like Abl .
- Molecular Dynamics : Simulate interactions with targets (e.g., VEGFR-2) to guide rational design .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable antifungal potency)?
- Methodological Answer :
- Standardized Assays : Control variables like inoculum size and growth medium (e.g., RPMI-1640 for fungi) .
- Metabolic Profiling : Use HPLC/MS to identify degradation products that may affect activity .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate substituent effects from experimental noise .
Q. How do non-covalent interactions (e.g., O→S) enhance the potency of benzothiazole derivatives?
- Methodological Answer :
- Crystallography : Identify intramolecular O→S interactions (e.g., in benzothiazole 14) that stabilize bioactive conformations .
- Docking Studies : Compare binding energies of benzothiazoles vs. benzoxazoles to quantify interaction strength (e.g., 56-fold higher potency for Abl T315I mutant) .
Q. What advanced applications exist for 6-methoxy-2-phenylbenzothiazole’s fluorescence properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
